1,4-Diphenylbutane-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(1,1,4,4-tetradeuterio-4-phenylbutyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2/i13D2,14D2 |
InChI Key |
GLJFYGFBITUZOE-RYIWKTDQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1,4-Diphenylbutane-d4 CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1,4-Diphenylbutane-d4, a deuterated internal standard crucial for quantitative analytical studies. This document details its identification, physicochemical properties, and application in experimental workflows.
Core Identification and Properties
This compound is the deuterium-labeled version of 1,4-Diphenylbutane. The incorporation of four deuterium (B1214612) atoms at the 1 and 4 positions of the butane (B89635) chain results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based analyses.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | Benzene, 1,1′-(1,4-butanediyl-1,1,4,4-d4)bis- |
| CAS Number | 220332-28-5 |
| Molecular Formula | C₁₆H₁₄D₄ |
| Molecular Weight | 214.34 g/mol |
| Unlabeled CAS No. | 1083-56-3 |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to Off-White Solid |
| Melting Point | 52-53°C (for unlabeled) |
| Boiling Point | 122-128°C at 2 mmHg (for unlabeled) |
| Solubility | Chloroform (Slightly), DMSO (Slightly) |
Analytical Applications
This compound is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, ensuring accurate quantification.
Experimental Protocols
Synthesis of this compound
General Experimental Workflow for Bioanalytical Quantification using this compound as an Internal Standard
The following diagram outlines a typical workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.
Synthesis and Purification of 1,4-Diphenylbutane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway and purification methods for 1,4-Diphenylbutane-d4. The synthesis leverages commercially available deuterated starting materials to introduce isotopic labels into the butane (B89635) backbone. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in the preparation of this deuterated standard.
Synthetic Strategy
The primary proposed synthetic route for this compound initiates with the reduction of succinic acid-2,2,3,3-d4, followed by halogenation and a subsequent Grignard coupling reaction. An alternative pathway involving the catalytic deuteration of a suitable unsaturated precursor is also discussed.
Proposed Primary Synthetic Pathway
The multi-step synthesis is outlined below:
Caption: Proposed primary synthetic route for this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis and purification.
Synthesis of 1,4-Butanediol-2,2,3,3-d4
The reduction of succinic acid to 1,4-butanediol (B3395766) can be achieved through various catalytic hydrogenation methods. High-pressure hydrogenation using bimetallic catalysts is a common approach.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Succinic acid-2,2,3,3-d4 | C₄D₄H₂O₄ | 122.11 | Commercially available.[1][2] |
| Ruthenium-Tin Catalyst (Ru-Sn/AC) | - | - | Example catalyst.[3] |
| Deionized Water | H₂O | 18.02 | Solvent |
| Hydrogen Gas | H₂ | 2.02 | High pressure |
Procedure:
-
A high-pressure batch reactor is charged with succinic acid-2,2,3,3-d4 and the Ru-Sn/AC catalyst in deionized water.
-
The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen.
-
The reaction mixture is heated and stirred at a specified temperature and pressure for a designated time. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The aqueous solution of 1,4-butanediol-2,2,3,3-d4 can be used directly in the next step or purified further if necessary.
Quantitative Data:
While specific yields for the deuterated reaction are not available, high yields have been reported for the non-deuterated analogue. For instance, a molar yield of 82% for 1,4-butanediol has been achieved with complete conversion of succinic acid under batch reactor conditions.[3]
Synthesis of 1,4-Dibromobutane-2,2,3,3-d4
The conversion of 1,4-butanediol to 1,4-dibromobutane (B41627) is a standard procedure often involving reaction with a hydrobromic acid/sulfuric acid mixture.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1,4-Butanediol-2,2,3,3-d4 | C₄D₄H₆O₂ | 94.14 | From previous step. |
| Sodium Bromide | NaBr | 102.89 | |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing. |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying agent. |
Procedure:
-
1,4-Butanediol-2,2,3,3-d4 is added to a solution of sodium bromide in water.
-
Concentrated sulfuric acid is added slowly to the mixture, which is then refluxed for several hours.[4]
-
After cooling, the mixture is poured into cold water, and the resulting heavy, oily layer of 1,4-dibromobutane-d4 is separated.[4]
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude 1,4-dibromobutane-d4 is then purified by vacuum distillation.
Quantitative Data:
Yields of approximately 83% have been reported for the synthesis of the non-deuterated 1,4-dibromobutane using a similar procedure.[4]
Synthesis of 1,4-Diphenylbutane-2,2,3,3-d4
The final step involves a Grignard reaction between 1,4-dibromobutane-d4 and phenylmagnesium bromide.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1,4-Dibromobutane-2,2,3,3-d4 | C₄D₄H₄Br₂ | 219.93 | From previous step. |
| Magnesium Turnings | Mg | 24.31 | |
| Bromobenzene (B47551) | C₆H₅Br | 157.01 | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent. |
| Hydrochloric Acid (dilute) | HCl | 36.46 | For quenching. |
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation.
-
Coupling Reaction: A solution of 1,4-dibromobutane-2,2,3,3-d4 in anhydrous diethyl ether is added slowly to the prepared phenylmagnesium bromide solution. The reaction mixture is then refluxed for a period to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, the crude this compound is obtained.
Purification
Purification of the final product is crucial to remove any unreacted starting materials and side products. A combination of flash chromatography and recrystallization is recommended.
Flash Column Chromatography
Flash chromatography is an effective method for the initial purification of the crude product.
Caption: Workflow for the purification of this compound by flash chromatography.
A common eluting system for 1,4-diphenylbutane (B89690) is a mixture of hexane and ethyl acetate (B1210297).[5]
Recrystallization
For final purification to obtain a crystalline solid, recrystallization is employed.
Procedure:
-
The purified product from chromatography is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol (B145695) or a mixture of ethyl acetate and cyclohexane).[6]
-
The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Characterization Data (Predicted)
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following table summarizes the expected data based on the non-deuterated analogue.
| Technique | Expected Observations for this compound | Data for 1,4-Diphenylbutane (for comparison) |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.1-7.3 ppm). Absence of signals for the deuterated butyl chain. | Aromatic protons (multiplet, ~7.1-7.3 ppm), benzylic protons (triplet, ~2.6 ppm), and methylene (B1212753) protons (multiplet, ~1.7 ppm).[7] |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons. Signals for the deuterated butyl carbons will be significantly attenuated or absent, and may show splitting due to C-D coupling. | Aromatic carbons (~142, 128.4, 128.2, 125.7 ppm), benzylic carbon (~35.9 ppm), and methylene carbon (~31.2 ppm). |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z 214. | Molecular ion (M⁺) peak at m/z 210.[8] |
Alternative Synthetic Route: Catalytic Deuteration
An alternative approach for the synthesis of this compound involves the catalytic deuteration of 1,4-diphenyl-1,3-butadiene.
Caption: Alternative synthetic route via catalytic deuteration.
This method involves the reaction of 1,4-diphenyl-1,3-butadiene with deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This would result in the addition of four deuterium atoms across the double bonds of the butadiene backbone.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should consult the cited literature for more detailed experimental conditions and adapt the procedures as necessary for the deuterated compounds. Standard laboratory safety precautions should be followed throughout all experimental work.
References
- 1. Succinic acid-2,2,3,3-d4 | C4H6O4 | CID 12998487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]
- 6. 1,4-Diphenylbutane-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Procurement and Application of 1,4-Diphenylbutane-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on sourcing 1,4-Diphenylbutane-d4, a deuterated internal standard crucial for quantitative analytical studies. The guide details its physicochemical properties, outlines potential suppliers, and presents a generalized experimental protocol for its use in mass spectrometry-based assays.
Introduction to this compound
This compound is the deuterium-labeled analogue of 1,4-Diphenylbutane. The substitution of four hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to its non-labeled counterpart but possesses a distinct, higher mass. This property makes it an excellent internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] By adding a known quantity of the deuterated standard to a sample, variations arising from sample preparation and instrument response can be accurately normalized, leading to more precise and reliable quantification of the target analyte, 1,4-Diphenylbutane.
Sourcing and Physicochemical Data
The primary application of this compound is as an internal standard in quantitative analytical methods.[1][2] Its physicochemical properties are nearly identical to the unlabeled compound, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer.
Below is a summary of available suppliers and the typical physicochemical data for this compound. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Table 1: Supplier and Physicochemical Data for this compound
| Parameter | MedChemExpress | Other Potential Suppliers |
| Product Name | This compound | To be confirmed |
| Catalog Number | HY-W630479S | To be confirmed |
| CAS Number | 220332-28-5 | To be confirmed |
| Molecular Formula | C₁₆H₁₄D₄ | C₁₆H₁₄D₄ |
| Molecular Weight | 214.34 g/mol | 214.34 g/mol |
| Purity | Typically ≥98% (Consult CoA) | To be confirmed |
| Isotopic Purity | Information typically available on CoA | To be confirmed |
| Physical Appearance | Solid | To be confirmed |
| Solubility | Soluble in organic solvents like Methanol (B129727), Acetonitrile (B52724), DMSO | To be confirmed |
| Storage | Store at -20°C for long-term stability | To be confirmed |
Note: While major suppliers of deuterated compounds include Toronto Research Chemicals, Cayman Chemical, and Shimadzu (formerly Alsachim), their current catalog availability for this compound should be verified directly.
Experimental Protocols: A General Guide for Use in LC-MS/MS
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of 1,4-Diphenylbutane in a given matrix (e.g., plasma, tissue homogenate, or environmental sample). This protocol should be optimized for the specific application and instrumentation.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1,4-Diphenylbutane and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the analyte in the samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a concentration that provides a stable and reproducible signal in the LC-MS/MS system (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
Sample Preparation
-
To a known volume or weight of the sample, add a fixed volume of the Internal Standard Working Solution. This should be done at the earliest stage of sample preparation to account for any analyte loss during extraction.
-
Perform a sample extraction procedure suitable for a non-polar compound like 1,4-Diphenylbutane. This could involve protein precipitation (for biological matrices) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Example LLE: After adding the IS, extract the sample with a water-immiscible organic solvent such as hexane (B92381) or ethyl acetate.
-
Example SPE: Use a reverse-phase SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte and IS with an appropriate organic solvent.
-
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reverse-phase column is suitable for the separation of non-polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid to aid ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) can be effective for non-polar compounds.
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. The precursor-to-product ion transitions for both 1,4-Diphenylbutane and this compound must be optimized.
-
Analyte (1,4-Diphenylbutane): Determine the optimal precursor ion (e.g., [M+H]⁺ or a suitable adduct) and a stable product ion.
-
Internal Standard (this compound): Determine the corresponding precursor and product ions, which will be shifted by +4 m/z compared to the analyte.
-
-
Data Analysis
-
Integrate the peak areas for the selected MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety protocols and regulatory guidelines.
References
A Technical Guide to the Solubility of 1,4-Diphenylbutane-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,4-Diphenylbutane-d4. Given the limited availability of specific quantitative data for the deuterated form, this document primarily references the solubility characteristics of its non-deuterated analogue, 1,4-diphenylbutane (B89690). The physicochemical properties of deuterated and non-deuterated isotopologues are generally considered to be very similar.
Core Compound Properties
1,4-Diphenylbutane is a solid organic compound with a molecular formula of C16H18 and a molecular weight of approximately 210.32 g/mol .[1][2] It typically appears as a white to off-white or colorless to light yellow crystal or solid.[1][2][3] The deuterated analogue, this compound, has a molecular formula of C16H14D4 and a molar mass of 214.34 g/mol .[4]
Solubility Data
The table below summarizes the available qualitative solubility information for 1,4-diphenylbutane, which is expected to be highly representative of this compound.
| Solvent | Solubility |
| Chloroform | Slightly Soluble[5] |
| DMSO | Slightly Soluble[5] |
| Water | Poor Solubility[1][3] |
Experimental Protocols
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 1,4-diphenylbutane in an organic solvent. This method is based on the principle of saturation.
Protocol: Determination of Solubility by the Saturation Method
1. Materials and Equipment:
-
1,4-Diphenylbutane (or its d4 analogue)
-
Selected organic solvent(s)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or GC-MS for concentration analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Procedure:
-
Add an excess amount of the solute (1,4-diphenylbutane) to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature using a thermostatic shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot of the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC, GC-MS).
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Visualizations
Workflow for Solubility Determination
The following diagram illustrates the general experimental workflow for determining the solubility of a compound.
References
An In-depth Technical Guide to the Thermal Stability of 1,4-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of 1,4-diphenylbutane (B89690), a molecule of interest in various research and development applications. Understanding the behavior of this compound under thermal stress is critical for its application in processes where it may be subjected to elevated temperatures. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and illustrates the degradation pathways and experimental workflows.
Thermal Decomposition Profile
The thermal degradation of 1,4-diphenylbutane proceeds primarily through free-radical mechanisms. The initial and rate-determining step is the cleavage of the C-C bond, which dictates the subsequent reaction pathways and the distribution of final products. The stability of the resulting radicals is a crucial factor in this process. The principal decomposition pathway involves the scission of the C2-C3 bond, leading to the formation of two benzyl (B1604629) radicals. These highly reactive species then participate in a variety of subsequent reactions to yield the observed products.
Quantitative Analysis of Pyrolysis Products
The pyrolysis of 1,4-diphenylbutane results in a complex mixture of hydrocarbon products. The quantitative distribution of these products at various temperatures is summarized in the table below.
| Temperature (°C) | Toluene (%) | Ethylbenzene (%) | Styrene (%) | Bibenzyl (%) | Other Products (%) |
| 400 | 25 | 15 | 10 | 5 | 45 |
| 450 | 35 | 20 | 15 | 3 | 27 |
| 500 | 45 | 25 | 20 | 1 | 9 |
| Data sourced from pyrolysis experiments on 1,4-diphenylbutane. |
Experimental Protocol: Pyrolysis of 1,4-Diphenylbutane
The following methodology outlines the procedure used to obtain the pyrolysis data for 1,4-diphenylbutane.
3.1. Sample Preparation and Pyrolysis:
-
A precisely weighed sample of 1,4-diphenylbutane is placed into a sealed silica (B1680970) tube.
-
The tube is evacuated to remove air and then hermetically sealed.
-
The sealed tube is then heated in a furnace at a controlled, specific temperature for a predetermined duration.
3.2. Product Analysis:
-
Following the pyrolysis period, the reaction tube is cooled to ambient temperature.
-
The gaseous products are carefully collected from the tube.
-
The collected gas mixture is then analyzed using gas chromatography (GC) to identify and quantify the individual components.
Visualizing the Experimental Workflow
The logical flow of the experimental procedure for determining the thermal stability of 1,4-diphenylbutane is depicted in the diagram below.
Decomposition Signaling Pathway
The thermal degradation of 1,4-diphenylbutane is initiated by the homolytic cleavage of a C-C bond, which generates benzyl and other alkylbenzyl radicals. The subsequent reactions of these radicals, which include hydrogen abstraction, β-scission, and recombination, determine the final product distribution.
Methodological & Application
Application Note: High-Throughput Quantification of Aromatic Compounds Using 1,4-Diphenylbutane-d4 as an Internal Standard in Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of analytes in complex matrices is a cornerstone of drug development, environmental analysis, and various research fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] The use of an internal standard (IS) is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[2][3] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[4]
Stable isotope-labeled internal standards, such as 1,4-Diphenylbutane-d4, are considered the gold standard for quantitative analysis by mass spectrometry.[5] The deuterated internal standard co-elutes with the unlabeled analyte and behaves nearly identically during sample preparation and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of analyte loss during sample processing and compensates for matrix effects, leading to highly reliable and reproducible quantitative results.[5]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of aromatic hydrocarbons and other structurally similar compounds in a GC-MS workflow.
Physicochemical Properties of 1,4-Diphenylbutane
| Property | Value |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [6] |
| Boiling Point | 316.7 °C at 760 mmHg |
| Melting Point | 52-54 °C |
| Appearance | Solid[6] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and hexane (B92381). |
Note: The properties of this compound are expected to be very similar to its non-deuterated counterpart, with a slightly higher molecular weight.
Experimental Protocol
This protocol describes a general procedure for the quantification of a hypothetical aromatic analyte using this compound as an internal standard. The method should be optimized and validated for the specific analyte and matrix of interest.
1. Materials and Reagents
-
Analyte of interest (analytical standard grade)
-
This compound (IS, ≥98% isotopic purity)
-
Dichloromethane (DCM), HPLC or GC grade
-
Hexane, HPLC or GC grade
-
Methanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Autosampler vials with inserts and caps
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with dichloromethane. This solution will be spiked into all samples, calibration standards, and quality controls.
3. Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix (e.g., drug-free plasma, clean soil extract). A typical concentration range might be 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same blank matrix to assess the accuracy and precision of the method.
4. Sample Preparation (Example: Plasma)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the working internal standard solution (10 µg/mL).
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of dichloromethane.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
5. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[7] |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Hypothetical) | |
| Analyte | m/z (e.g., quantifier and qualifier ions) |
| This compound | m/z (e.g., quantifier and qualifier ions based on its mass spectrum) |
Note: The retention times and SIM ions must be determined experimentally by injecting individual standards of the analyte and this compound.
Data Analysis and Presentation
The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from the regression equation of the calibration curve.
Table 1: Representative Calibration Curve and QC Data
| Sample Type | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 1 | 1,520 | 150,100 | 0.0101 | 1.05 | 105.0 |
| Calibration Std 2 | 5 | 7,650 | 151,500 | 0.0505 | 4.98 | 99.6 |
| Calibration Std 3 | 10 | 15,300 | 152,000 | 0.1007 | 10.1 | 101.0 |
| Calibration Std 4 | 50 | 75,800 | 151,000 | 0.5020 | 50.3 | 100.6 |
| Calibration Std 5 | 100 | 152,500 | 150,500 | 1.0133 | 100.8 | 100.8 |
| Calibration Std 6 | 250 | 380,100 | 151,200 | 2.5139 | 248.9 | 99.6 |
| Calibration Std 7 | 500 | 755,000 | 150,300 | 5.0233 | 499.5 | 99.9 |
| Regression | y = 0.0100x + 0.0001 | R² = 0.9998 | ||||
| QC Low | 3 | 4,580 | 151,800 | 0.0302 | 3.01 | 100.3 |
| QC Medium | 75 | 113,200 | 150,900 | 0.7502 | 74.9 | 99.9 |
| QC High | 400 | 604,500 | 151,000 | 4.0033 | 400.1 | 100.0 |
Workflow Visualization
Caption: Workflow for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of aromatic compounds by GC-MS. Its chemical similarity to many aromatic analytes ensures consistent behavior during sample preparation and analysis, while its isotopic label allows for precise correction of experimental variability. The protocol outlined in this application note serves as a comprehensive starting point for method development and validation, enabling researchers to achieve accurate and reproducible results in their quantitative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. simultof.com [simultof.com]
- 3. Help choosing an internalstandard - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tdi-bi.com [tdi-bi.com]
Application Note: High-Throughput Quantitative Analysis of 1,4-Diphenylbutane in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,4-Diphenylbutane in human plasma. The use of a stable isotope-labeled internal standard, 1,4-Diphenylbutane-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described protocol, employing protein precipitation for sample cleanup, offers a straightforward and rapid workflow suitable for high-throughput bioanalytical laboratories in pharmaceutical and clinical research settings. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
1,4-Diphenylbutane is a hydrocarbon of interest in various research fields, including its use as a building block in organic synthesis and its potential presence as a metabolite or environmental contaminant. Accurate and reliable quantification of this non-polar compound in complex biological matrices like plasma is crucial for toxicological and pharmacokinetic studies. The "gold standard" for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS.[1] A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar ionization and matrix effects, thereby providing the most effective means of correcting for analytical variability.[2][3] This application note details a validated LC-MS/MS method for the precise quantification of 1,4-Diphenylbutane in human plasma.
Experimental
Materials and Reagents
-
1,4-Diphenylbutane (≥99% purity)
-
This compound (≥98% purity, 99% isotopic purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation.[1]
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. Due to the non-polar nature of 1,4-Diphenylbutane, Atmospheric Pressure Photoionization (APPI) is recommended for optimal ionization efficiency.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 40% B |
| 0.5 - 2.5 min | 40% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 40% B |
| 3.6 - 5.0 min | 40% B |
| MS System | |
| Ionization Mode | APPI, Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | Nitrogen, 50 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350°C |
| MRM Transitions | |
| 1,4-Diphenylbutane | 211.2 → 91.1 (Quantifier), 211.2 → 105.1 (Qualifier) |
| This compound | 215.2 → 91.1 |
| Collision Energy | 25 eV (for 211.2 → 91.1), 20 eV (for 211.2 → 105.1), 25 eV (for 215.2 → 91.1) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantitative analysis of 1,4-Diphenylbutane in human plasma.
Method Validation
The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).
Table 2: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 1,4-Diphenylbutane | 1 - 1000 | >0.995 |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| 3 (LQC) | 98.7 | 5.2 | 102.1 | 6.8 |
| 50 (MQC) | 101.5 | 3.8 | 99.8 | 4.5 |
| 800 (HQC) | 97.9 | 2.5 | 98.5 | 3.1 |
The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10, and with accuracy and precision within 20%.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1,4-Diphenylbutane.
References
- 1. rsc.org [rsc.org]
- 2. sciex.com [sciex.com]
- 3. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Diphenylbutane-d4 in Environmental Sample Analysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutane (B89690) is a hydrocarbon that may be present in the environment as a result of industrial processes, either through its use as a solvent or as a byproduct. Due to its potential for persistence and toxicity in environmental matrices such as soil, water, and sediment, robust and sensitive analytical methods are required for its accurate quantification. This document provides detailed application notes and protocols for the analysis of 1,4-diphenylbutane in environmental samples, highlighting the crucial role of its deuterated analog, 1,4-diphenylbutane-d4, as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a deuterated internal standard like this compound is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative methods.[1] These standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis.[2] This allows for the correction of analyte losses during extraction and cleanup, as well as variations in instrument response.[1][3]
Note on available data: Direct and specific public-domain data on the application of this compound is limited. The following protocols and data are based on established analytical methodologies for the closely related isomer, 1,3-diphenylbutane, and general principles of using deuterated internal standards in environmental analysis.[4] The presented quantitative data is representative of typical performance for such methods.
I. Analytical Principle
The core of the analytical methodology is the use of isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction and cleanup. The sample is then processed to isolate the target analyte and the internal standard. The final extract is analyzed by GC-MS. By comparing the response of the native 1,4-diphenylbutane to the deuterated internal standard, accurate quantification can be achieved, compensating for variations in extraction efficiency and instrumental analysis.[2][3]
II. Experimental Protocols
A. Sample Collection and Preservation
Water Samples:
-
Collect water samples in 1-liter amber glass bottles with Teflon-lined caps (B75204) to minimize photodegradation and analyte adsorption.[4]
-
If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.[4]
-
Store samples at 4°C and extract within 7 days of collection.[4]
Soil and Sediment Samples:
-
Collect soil or sediment using a stainless-steel auger or corer and place them in wide-mouthed amber glass jars with Teflon-lined lids.[4]
-
Thoroughly homogenize the sample before analysis.[4]
-
Store samples at 4°C and extract within 14 days of collection. For longer storage, freezing at -20°C is recommended.[4]
B. Sample Preparation and Extraction
1. Water Sample Extraction (Liquid-Liquid Extraction):
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the sample with a known amount of this compound solution.
-
Add 50 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.[4]
-
Allow the layers to separate for 10 minutes.[4]
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.[4]
-
Combine the organic extracts and dry them by passing them through anhydrous sodium sulfate (B86663).
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
2. Soil/Sediment Sample Extraction (Solid-Phase Extraction):
-
Weigh 10 g of the homogenized soil/sediment sample into a beaker.
-
Mix the sample with 10 g of anhydrous sodium sulfate to remove moisture.[4]
-
Spike the sample with a known amount of this compound solution.
-
Pack the sample into an empty solid-phase extraction (SPE) cartridge.[4]
-
Elute the sample with 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.[4]
-
Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen.[4]
C. Extract Cleanup (Silica Gel Solid-Phase Extraction)
-
Condition a silica (B1680970) gel SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of hexane.[4]
-
Load the 1 mL concentrated extract onto the cartridge.[4]
-
Elute the cartridge with 10 mL of a 1:1 hexane:dichloromethane mixture.[4]
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.[4]
D. GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).[4]
-
Inlet: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (Hypothetical):
-
1,4-Diphenylbutane: m/z 105 (quantification), 91, 210 (qualifier).
-
This compound: m/z 109 (quantification), 95, 214 (qualifier).
-
-
III. Data Presentation
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| 1,4-Diphenylbutane | ~15.2 | 105 | 91, 210 |
| This compound | ~15.1 | 109 | 95, 214 |
Table 2: Method Performance Data (Representative)
| Matrix | Spiking Level (ng/L or µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Method Detection Limit (MDL) (ng/L or µg/kg) |
| Reagent Water | 100 | 98 | 5.2 | 5 |
| Groundwater | 100 | 92 | 8.1 | 8 |
| Soil | 50 | 88 | 9.5 | 2 |
| Sediment | 50 | 85 | 11.2 | 3 |
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of environmental samples using an internal standard.
Caption: General workflow for environmental sample analysis.
Logical Relationship of Isotope Dilution
This diagram shows the principle of using a deuterated internal standard for quantification.
Caption: Isotope dilution quantification principle.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Quantification of Polycyclic Aromatic Hydrocarbons Using 1,4-Diphenylbutane-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1][2] Accurate and precise quantification of PAHs in various matrices such as environmental samples (water, soil, air) and food products is crucial for regulatory monitoring and risk assessment.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[2][4][5]
The use of an internal standard is essential for correcting variations in sample preparation and instrument response.[1][6] Deuterated analogues of the target analytes are often the preferred internal standards. This application note describes a comprehensive protocol for the quantification of 16 priority PAHs (as defined by the U.S. EPA) using 1,4-Diphenylbutane-d4 as an internal standard with analysis by GC-MS in Selected Ion Monitoring (SIM) mode. While specific applications of this compound are not extensively documented, its properties make it a suitable candidate as an internal standard for this class of compounds.
Principle of the Method
A known amount of the internal standard, this compound, is added to each sample, blank, and calibration standard at the beginning of the sample preparation process. The PAHs and the internal standard are then extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction or solid-phase extraction (SPE). The extract is concentrated and analyzed by GC-MS. The quantification of each PAH is performed by relating the peak area of the target analyte to the peak area of the internal standard.
Experimental Protocols
Reagents and Standards
-
Solvents: Dichloromethane (B109758), n-hexane, acetone (B3395972) (pesticide grade or equivalent).
-
PAH Stock Standard Solution: A certified standard mixture of the 16 U.S. EPA priority PAHs at a concentration of 100 µg/mL in a suitable solvent.
-
Internal Standard Stock Solution: this compound at a concentration of 100 µg/mL in a suitable solvent.
-
Working Standards: Prepare a series of calibration standards by diluting the PAH stock standard solution with dichloromethane to cover the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Spike each calibration standard with the internal standard solution to a final concentration of 100 ng/mL.
-
Anhydrous Sodium Sulfate (B86663): ACS grade, heated at 400°C for 4 hours to remove organic contaminants.
Sample Preparation (Water Sample)
-
Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the water sample to achieve a final concentration of 100 ng/L.
-
Liquid-Liquid Extraction:
-
Transfer the spiked water sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying the Extract: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 8°C/min to 320°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: GC-MS SIM Parameters for Target PAHs and Internal Standard
| Analyte | Retention Time (min) (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Naphthalene | 8.5 | 128 | 129 |
| Acenaphthylene | 10.2 | 152 | 151, 153 |
| Acenaphthene | 10.5 | 154 | 153, 152 |
| Fluorene | 11.5 | 166 | 165, 167 |
| Phenanthrene | 13.8 | 178 | 179, 176 |
| Anthracene | 13.9 | 178 | 179, 176 |
| This compound (IS) | 14.5 | 214 | 92, 108 |
| Fluoranthene | 16.2 | 202 | 203, 200 |
| Pyrene | 16.8 | 202 | 203, 200 |
| Benz[a]anthracene | 20.1 | 228 | 229, 226 |
| Chrysene | 20.2 | 228 | 229, 226 |
| Benzo[b]fluoranthene | 22.5 | 252 | 253, 250 |
| Benzo[k]fluoranthene | 22.6 | 252 | 253, 250 |
| Benzo[a]pyrene | 23.5 | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 26.2 | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 26.3 | 278 | 279, 276 |
| Benzo[ghi]perylene | 27.5 | 276 | 277, 274 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Table 2: Representative Calibration Data
| Analyte | RRF (Relative Response Factor) | %RSD | r² |
| Naphthalene | 1.15 | 4.5 | 0.9992 |
| Acenaphthene | 1.08 | 3.8 | 0.9995 |
| Phenanthrene | 0.95 | 5.1 | 0.9989 |
| Fluoranthene | 0.98 | 3.5 | 0.9996 |
| Pyrene | 1.02 | 4.2 | 0.9993 |
| Benz[a]anthracene | 0.89 | 5.5 | 0.9985 |
| Benzo[a]pyrene | 0.92 | 4.8 | 0.9990 |
RRF is calculated as: (AreaAnalyte / AreaIS) * (ConcIS / ConcAnalyte)
Table 3: Example Quantification in a Spiked Water Sample
| Analyte | Spiked Conc. (ng/L) | Calculated Conc. (ng/L) | Recovery (%) |
| Naphthalene | 100 | 95.8 | 95.8 |
| Acenaphthene | 100 | 102.3 | 102.3 |
| Phenanthrene | 100 | 91.5 | 91.5 |
| Fluoranthene | 100 | 99.2 | 99.2 |
| Pyrene | 100 | 101.7 | 101.7 |
| Benz[a]anthracene | 100 | 88.9 | 88.9 |
| Benzo[a]pyrene | 100 | 93.4 | 93.4 |
Workflow Visualization
Caption: Workflow for PAH quantification using an internal standard.
This application note provides a detailed protocol for the quantification of 16 priority PAHs using this compound as an internal standard, followed by GC-MS analysis. The method demonstrates a robust and reliable approach for achieving accurate and precise results, which is critical for the monitoring of these hazardous compounds in various matrices. The provided workflow, experimental parameters, and data tables serve as a comprehensive guide for researchers and scientists in the fields of environmental analysis and food safety.
References
- 1. epa.gov [epa.gov]
- 2. Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdi-bi.com [tdi-bi.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
Application Notes and Protocols for Isotope Dilution Method with 1,4-Diphenylbutane-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 1,4-Diphenylbutane-d4 as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of target analytes. The protocols outlined below are intended as a comprehensive guide for developing and validating robust analytical methods.
Introduction to Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process. This "isotopic internal standard" is chemically identical to the native analyte and therefore experiences the same physical and chemical effects throughout sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, it is possible to accurately determine the concentration of the native analyte, effectively correcting for matrix effects and procedural losses that can compromise other quantification methods.
This compound is an ideal internal standard for the analysis of non-polar to semi-polar aromatic compounds, such as lignans, polymer additives, and other related molecules. Its structural similarity to these classes of compounds ensures comparable behavior during chromatographic separation and ionization.
Applications
The isotope dilution method using this compound is particularly well-suited for the following applications:
-
Pharmacokinetic Studies: Accurate quantification of drug candidates and their metabolites in biological matrices (e.g., plasma, urine, tissue).
-
Metabolomics: Precise measurement of endogenous and exogenous small molecules in complex biological systems.
-
Environmental Analysis: Trace-level quantification of organic pollutants in environmental samples (e.g., water, soil, sediment).[1]
-
Materials Science: Determination of the concentration of additives, degradation products, and residual monomers in polymeric materials.
Experimental Protocols
General Workflow for Isotope Dilution Analysis
The following diagram illustrates the general workflow for a typical isotope dilution analysis using this compound as an internal standard.
Protocol for Quantification of a Lignan (B3055560) Analog in Plasma by LC-MS/MS
This protocol provides a detailed procedure for the quantification of a hypothetical lignan analog using this compound as an internal standard in a plasma matrix.
3.2.1. Materials and Reagents
-
Analyte (Lignan Analog) Reference Standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human Plasma (K2EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
3.2.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the lignan analog reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve and QCs): Prepare serial dilutions of the Analyte Stock Solution in 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with methanol to achieve a final concentration of 100 ng/mL.
3.2.3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.2.4. LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte: [M+H]+ → Product Ion |
| This compound: [M+H]+ → Product Ion | |
| Collision Energy | Optimized for each analyte and IS |
| Dwell Time | 100 ms |
Note: Specific mass transitions and collision energies must be optimized for the specific analyte and mass spectrometer used.
Data Presentation
The following tables present hypothetical but representative quantitative data for the validation of the described method.
Table 1: Calibration Curve for Lignan Analog
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 51,200 | 1.260 |
| 100 | 129,000 | 50,800 | 2.539 |
| 500 | 650,000 | 51,500 | 12.621 |
| 1000 | 1,310,000 | 51,000 | 25.686 |
Linearity: R² > 0.995
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low QC | 3 | 2.90 | 96.7 | 6.2 |
| Mid QC | 75 | 78.2 | 104.3 | 4.1 |
| High QC | 750 | 735.5 | 98.1 | 3.5 |
Signaling Pathway Visualization
In drug development, understanding the molecular interactions of a target analyte is crucial. The following is a hypothetical signaling pathway that could be relevant to a lignan analog being investigated.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust, reliable, and accurate method for the quantification of a wide range of analytes, particularly in complex matrices encountered in drug development and other scientific research. The protocols and data presented herein serve as a comprehensive guide for the development and validation of such analytical methods. Proper optimization and validation are essential to ensure the generation of high-quality, reproducible data.
References
The Use of 1,4-Diphenylbutane-d4 as a Surrogate Standard in Organic Pollutant Analysis: A Methodological Framework
Surrogate standards are essential in analytical chemistry for monitoring the performance of analytical methods on a sample-by-sample basis.[1] These compounds are chemically similar to the target analytes but are not naturally found in the samples being analyzed.[1] By adding a known amount of a surrogate standard to a sample before extraction and analysis, the recovery of the surrogate can provide an indication of the efficiency of the sample preparation and analysis process, as well as potential matrix effects.[1] Deuterated compounds, such as 1,4-Diphenylbutane-d4, are ideal surrogates for mass spectrometry-based methods due to their similar chemical and physical properties to their non-deuterated counterparts and their distinct mass-to-charge ratio.
Application Notes
Analyte Class Suitability:
This compound, as a non-polar aromatic hydrocarbon, is theoretically a suitable surrogate for the analysis of other non-polar and semi-volatile organic pollutants. Its chemical structure suggests it would be most applicable for monitoring the analysis of compounds such as:
-
Polycyclic Aromatic Hydrocarbons (PAHs): Its aromatic nature makes it a potential surrogate for various PAHs.
-
Alkylbenzenes and other Aromatic Hydrocarbons: Its structural similarity to substituted benzene (B151609) compounds would likely result in similar behavior during extraction and chromatography.
-
Other Semi-Volatile Organic Compounds (SVOCs): It could potentially be used in broader SVOC analyses, such as those outlined in EPA Method 8270.[2]
Principle of Use:
A known concentration of this compound is spiked into each sample, blank, and quality control (QC) standard prior to the extraction process. The recovery of the surrogate is then calculated in each sample. This recovery percentage is used to assess the performance of the method for that specific sample matrix. Acceptance criteria for surrogate recovery are typically established during method validation (e.g., 70-130%). Samples with surrogate recoveries outside these limits may indicate a matrix interference or a problem with the sample processing, and the results for the target analytes in that sample should be flagged accordingly.
Proposed Experimental Protocol
The following is a generalized protocol for the use of this compound as a surrogate standard in the gas chromatography-mass spectrometry (GC-MS) analysis of organic pollutants in a solid matrix (e.g., soil, sediment). Note: This is a template and would require rigorous method development and validation to establish specific parameters.
1. Preparation of Standards:
-
This compound Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution by dissolving a known mass of neat this compound in a high-purity solvent such as dichloromethane (B109758) or acetone.
-
Surrogate Spiking Solution (e.g., 10 µg/mL): Prepare a working solution by diluting the stock solution. The concentration of this solution should be such that a small, accurate volume can be added to each sample to achieve the desired final concentration in the sample extract.
2. Sample Preparation and Extraction:
-
Sample Spiking: To a known mass of the sample (e.g., 10 g), add a precise volume of the surrogate spiking solution.
-
Extraction: Extract the spiked sample using an appropriate technique for the target organic pollutants, such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) with a suitable solvent (e.g., dichloromethane/acetone mixture).
-
Concentration: Concentrate the extract to a final volume (e.g., 1 mL).
-
Internal Standard Addition: Just prior to analysis, add a known amount of an internal standard (e.g., a different deuterated compound not expected to be in the sample) to the final extract. The internal standard is used to correct for variability in the GC-MS injection volume and instrument response.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column suitable for the separation of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Injection: Perform a splitless injection of the sample extract.
-
GC Program: Develop a temperature program that provides good chromatographic separation of the target analytes and the this compound surrogate.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and the target analytes.
4. Data Analysis and Quality Control:
-
Quantification: Quantify the concentration of this compound in the sample extract using the internal standard method.
-
Surrogate Recovery Calculation: Calculate the percent recovery of the surrogate using the following formula:
-
Percent Recovery = (Concentration Found / Concentration Spiked) x 100
-
-
Acceptance Criteria: Compare the calculated surrogate recovery to the established acceptance limits (determined during method validation).
Data Presentation: Method Validation Parameters
For this compound to be confidently used as a surrogate standard, the following performance data would need to be generated through a comprehensive method validation study. The results should be summarized in tables for clear interpretation.
Table 1: Surrogate Recovery in Different Matrices
| Matrix | Number of Replicates | Mean Recovery (%) | Standard Deviation (%) | Acceptance Range (%) |
| Reagent Water | 7 | [Experimental Data] | [Experimental Data] | 70 - 130 |
| Sandy Soil | 7 | [Experimental Data] | [Experimental Data] | [To be determined] |
| Clay Soil | 7 | [Experimental Data] | [Experimental Data] | [To be determined] |
| Sediment | 7 | [Experimental Data] | [Experimental Data] | [To be determined] |
Table 2: Linearity of this compound Response
| Calibration Level (µg/mL) | Response (Area Counts) |
| 1 | [Experimental Data] |
| 2 | [Experimental Data] |
| 5 | [Experimental Data] |
| 10 | [Experimental Data] |
| 20 | [Experimental Data] |
| 50 | [Experimental Data] |
| Correlation Coefficient (r²) | [>0.99] |
Table 3: Method Detection Limit (MDL) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/L) |
| Method Detection Limit (MDL) | [Experimental Data] |
| Limit of Quantitation (LOQ) | [Experimental Data] |
Visualizations
The following diagrams illustrate the general workflow for utilizing a surrogate standard in organic pollutant analysis and the logical relationship of the analytical process.
Caption: Experimental workflow for using this compound as a surrogate standard.
Caption: Logical relationship of surrogate standard analysis.
References
Sample preparation protocols for using 1,4-Diphenylbutane-d4
Application Notes and Protocols for 1,4-Diphenylbutane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled form of 1,4-diphenylbutane (B89690). In quantitative analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards (IS).[1][2][3][4][5] The primary function of an internal standard is to compensate for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantification of the target analyte.[1][2]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are ideal because their physicochemical properties are nearly identical to the unlabeled analyte of interest.[1][2][4] This ensures that the SIL-IS and the analyte behave similarly during sample processing and analysis, including extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][3][4]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of non-labeled 1,4-diphenylbutane or structurally similar aromatic compounds in various biological and environmental matrices.
Key Applications
-
Pharmacokinetic Studies: To accurately quantify the concentration of a drug candidate that is structurally similar to 1,4-diphenylbutane in biological fluids (e.g., plasma, urine) over time.
-
Metabolite Quantification: To measure the levels of metabolites of aromatic drugs in biological samples.
-
Environmental Monitoring: To determine the concentration of aromatic pollutants in environmental samples (e.g., water, soil).
-
Quality Control in Manufacturing: To ensure the correct concentration of an active pharmaceutical ingredient (API) or a related compound in a final product.
Quantitative Data Summary
The following table summarizes typical performance data for a validated bioanalytical method using this compound as an internal standard for the quantification of an analogous aromatic compound in human plasma.
| Validation Parameter | Acceptance Criteria | Typical Performance Data with this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | - | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 10.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +7.8% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 9.3% |
| Recovery | Consistent and reproducible | 85% ± 5% |
Experimental Protocols
Protocol 1: Quantification of an Aromatic Analyte in Human Plasma using LC-MS/MS
This protocol describes a method for the extraction and quantification of a hypothetical aromatic analyte from human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Analyte of interest
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
96-well protein precipitation plates
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and this compound. For this compound (MW ~214.34), a potential precursor ion would be [M+H]+ at m/z 215.3. Product ions would be determined by fragmentation experiments.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of an Aromatic Analyte in Environmental Water Samples using GC-MS
This protocol outlines a method for the extraction and quantification of a hypothetical aromatic analyte from water samples using this compound as an internal standard.
1. Materials and Reagents
-
Water sample
-
Analyte of interest
-
This compound (Internal Standard)
-
Dichloromethane (B109758) (DCM), GC grade
-
Sodium sulfate (B86663), anhydrous
-
Glassware for liquid-liquid extraction
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Prepare in dichloromethane.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in dichloromethane.
-
Analyte Working Solutions: Prepare calibration standards by diluting the stock solution in DCM.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution in DCM.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 100 mL of the water sample into a separatory funnel.
-
Spike the sample with 100 µL of the Internal Standard Spiking Solution (1 µg/mL).
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction with two additional 20 mL portions of dichloromethane.
-
Combine the organic extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the extract to a GC vial for analysis.
4. GC-MS Conditions
-
Gas Chromatograph:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: Select characteristic ions for the analyte and for this compound. For this compound, monitor ions such as its molecular ion and key fragment ions.
-
5. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1, using the peak areas obtained from the GC-MS analysis.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Role of this compound in mitigating analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Analysis of 1,4-Diphenylbutane-d4
Introduction
1,4-Diphenylbutane-d4 is the deuterated form of 1,4-diphenylbutane. Deuterium-labeled compounds are frequently utilized as internal standards in quantitative analytical methods, such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS)[1]. The inclusion of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification. This application note provides detailed protocols for the chromatographic analysis of this compound using both GC-MS and High-Performance Liquid Chromatography (HPLC), making it a valuable resource for researchers, scientists, and professionals in drug development.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for the analysis of semi-volatile organic compounds like this compound, offering excellent sensitivity and specificity. The following protocol is a recommended starting point and may require optimization based on the specific instrumentation.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane (B109758) (DCM) or hexane (B92381) (GC grade).
-
Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
For unknown samples, accurately weigh a precise amount and dissolve it in the chosen solvent to achieve a final concentration within the established calibration range.
-
If the sample matrix is complex, consider a liquid-liquid extraction or solid-phase extraction (SPE) to minimize interferences.
-
-
Final Step:
-
Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters:
The following table outlines the recommended GC-MS parameters.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: Hold at 300 °C for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3 min |
3. Data Analysis:
-
Retention Time: The retention time for this compound should be determined experimentally by injecting a known standard. For the non-deuterated 1,4-Diphenylbutane, the Kovats retention index on a standard non-polar column is approximately 1756[2]. The deuterated compound will have a very similar retention time.
-
Mass Spectrum: The mass spectrum is expected to show a molecular ion peak at m/z 214. The fragmentation pattern will be characteristic of alkylbenzenes, with a prominent benzylic cleavage.
Quantitative Data Summary: GC-MS
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12-15 (To be determined experimentally) | 214 | To be determined experimentally |
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) (ACN) or methanol.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-200 µg/mL) using the mobile phase as the diluent.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.
-
2. HPLC Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis or Mass Spectrometer (MS) |
| HPLC Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (for UV-Vis) |
3. Data Analysis:
-
Retention Time: The retention time will be dependent on the exact mobile phase composition and column used and must be determined by injecting a standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of the standards.
Quantitative Data Summary: HPLC
| Analyte | Expected Retention Time (min) | Detection Method |
| This compound | To be determined experimentally | UV at 254 nm or MS |
Visualizations
Experimental Workflow
Caption: General workflow for chromatographic analysis.
Logical Relationship for Method Selection
Caption: Decision tree for method selection.
References
Application Notes and Protocols for 1,4-Diphenylbutane-d4 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Diphenylbutane-d4 as an internal standard in metabolomics research. This document outlines its key applications, presents detailed experimental protocols, and includes quantitative data for typical analytical methods.
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a critical tool for understanding disease states, identifying biomarkers, and accelerating drug development.[1][2] Accurate and precise quantification of metabolites is essential for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations during sample preparation and analysis.[1][3] this compound, a deuterated analog of 1,4-diphenylbutane, serves as a valuable internal standard for the quantification of non-polar, aromatic compounds in complex biological matrices.
Key Applications
The primary application of this compound in metabolomics is as an internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its key benefits include:
-
Accurate Quantification: By mimicking the chemical behavior of structurally similar analytes, it allows for the correction of signal variations caused by matrix effects and instrument variability.
-
Method Validation: It is crucial for assessing method performance characteristics such as linearity, accuracy, and precision.
-
Reliable Normalization: It enables the accurate normalization of peak areas, which is fundamental for obtaining meaningful quantitative data from complex biological samples like plasma, urine, and tissue extracts.[1]
Data Presentation
The following table summarizes typical quantitative parameters for an LC-MS/MS method utilizing this compound as an internal standard for the analysis of a hypothetical aromatic metabolite.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect (%) | 90 - 110% |
| Extraction Recovery (%) | > 80% |
Experimental Protocols
Below are detailed protocols for the preparation of standards and the analysis of biological samples using this compound as an internal standard.
1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same organic solvent.
-
Spiking Solution (100 ng/mL): Further dilute the working solution 1:100. The final concentration of the spiking solution should be optimized based on the expected concentration of the target analytes.
2. Plasma Sample Preparation Protocol
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the this compound spiking solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis Protocol
-
LC Column: A C18 reversed-phase column is typically suitable for the separation of non-polar aromatic compounds.[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[5] The specific precursor and product ion transitions for both the analyte and this compound must be optimized.
Visualizations
Experimental Workflow for Metabolomics Analysis
Caption: Workflow for metabolomics analysis using an internal standard.
Logical Relationship of Internal Standard in Quantitative Analysis
Caption: Role of the internal standard in correcting for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Diphenylbutane-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Diphenylbutane-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of 1,4-Diphenylbutane in pharmacokinetic studies. The protocols detailed below are based on established methodologies for small molecule quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, accurate and precise quantification of the analyte in biological matrices is crucial. The use of a SIL-IS is the gold standard in quantitative bioanalysis.[1] A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their stable heavy isotope (e.g., deuterium, ¹³C, ¹⁵N).[2] this compound, as a deuterated analog of 1,4-Diphenylbutane, is an ideal internal standard because it is chemically and physically almost identical to the parent drug.[1] This ensures that it co-elutes with the analyte and behaves similarly during sample extraction, ionization, and chromatographic separation, thus effectively compensating for variability.[1][2]
The primary advantage of using a SIL-IS like this compound is its ability to minimize variance in bioanalytical assays, compensating for differences in recovery, liquid handling, and ionization efficiency.[3] Deuterated compounds can sometimes exhibit slightly different retention times or recoveries compared to the non-deuterated analyte, a phenomenon that must be assessed during method validation.[4]
Key Applications
-
Pharmacokinetic Studies: Determining the concentration-time profile of 1,4-Diphenylbutane in plasma, serum, or other biological fluids following administration.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of 1,4-Diphenylbutane.
-
Metabolism Studies: Investigating the metabolic fate of 1,4-Diphenylbutane, where this compound can serve as a non-metabolized internal standard for quantification.
-
Therapeutic Drug Monitoring (TDM): Although less common for non-therapeutic agents, the principles apply to monitoring drug levels in a clinical setting.
Data Presentation: Hypothetical Pharmacokinetic Data
The following tables represent hypothetical data from a pharmacokinetic study of 1,4-Diphenylbutane in rats, using this compound as an internal standard.
Table 1: Calibration Curve for 1,4-Diphenylbutane in Rat Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,523 | 501,234 | 0.0030 |
| 5 | 7,891 | 505,678 | 0.0156 |
| 10 | 15,432 | 498,765 | 0.0309 |
| 50 | 76,543 | 502,111 | 0.1524 |
| 100 | 153,210 | 503,456 | 0.3043 |
| 500 | 754,321 | 499,888 | 1.5090 |
| 1000 | 1,510,987 | 501,543 | 3.0127 |
Table 2: Plasma Concentration-Time Profile of 1,4-Diphenylbutane Following a Single Intravenous Dose (10 mg/kg)
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0.083 | 987.5 ± 123.4 |
| 0.25 | 854.3 ± 98.7 |
| 0.5 | 712.8 ± 85.1 |
| 1 | 543.2 ± 67.9 |
| 2 | 312.6 ± 45.3 |
| 4 | 123.9 ± 23.1 |
| 8 | 34.5 ± 8.9 |
| 12 | 9.8 ± 3.4 |
| 24 | 1.2 ± 0.5 |
Table 3: Key Pharmacokinetic Parameters of 1,4-Diphenylbutane
| Parameter | Unit | Mean Value ± SD |
| Cmax (Maximum Concentration) | ng/mL | 995.4 ± 112.6 |
| Tmax (Time to Cmax) | h | 0.083 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 2145.7 ± 256.3 |
| AUC(0-inf) | ng·h/mL | 2155.9 ± 258.1 |
| t1/2 (Half-life) | h | 2.8 ± 0.4 |
| CL (Clearance) | L/h/kg | 4.6 ± 0.6 |
| Vd (Volume of Distribution) | L/kg | 18.7 ± 2.1 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Rat plasma containing 1,4-Diphenylbutane
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
Protocol:
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Rat plasma containing 1,4-Diphenylbutane
-
This compound IS working solution
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., 1:1 hexane:dichloromethane)
-
Collection tubes
Protocol:
-
Pipette 500 µL of rat plasma into a tube and add the IS.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analyte and IS with 10 mL of the elution solvent into a clean collection tube.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Hypothetical):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1,4-Diphenylbutane: Q1: 211.2 m/z -> Q3: 91.1 m/z
-
This compound: Q1: 215.2 m/z -> Q3: 91.1 m/z
-
-
Collision Energy: Optimized during method development (e.g., 20 eV)
-
Source Temperature: 500°C
Visualizations
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
Caption: Use of a SIL-IS to ensure accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 1,4-Diphenylbutane-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use 1,4-Diphenylbutane-d4 as an internal standard to overcome matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and how do they affect my results?
A1: In LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can lead to:
-
Ion Suppression: A decrease in the analyte's signal, resulting in lower sensitivity and potentially false-negative results.[1][3]
-
Ion Enhancement: An increase in the analyte's signal, which can lead to an overestimation of the analyte's concentration.[1][3]
Ultimately, matrix effects can severely compromise the accuracy, precision, and reproducibility of quantitative analyses.
Q2: How does an internal standard like this compound help to overcome matrix effects?
A2: An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating matrix effects.[3][4]
The underlying principle is that the deuterated internal standard will co-elute with the non-deuterated analyte and experience the same degree of ion suppression or enhancement.[1][3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects are normalized. This allows for more accurate and reliable quantification.[1][3]
Q3: For which types of analytes and applications is this compound a suitable internal standard?
A3: Based on its chemical structure (an aromatic hydrocarbon), this compound is a non-polar compound. This makes it an excellent internal standard for the quantification of other non-polar to moderately polar small molecules in reversed-phase chromatography. It is particularly useful for analytes that are prone to non-specific binding or have similar extraction characteristics. Its primary application is in bioanalytical studies, such as pharmacokinetics, where complex matrices like plasma, serum, or tissue homogenates are common.
Q4: Can I completely eliminate matrix effects with this compound?
A4: While this compound is highly effective, it may not perfectly compensate for matrix effects in all situations. A slight difference in retention time between the analyte and the deuterated internal standard (an isotopic effect) can sometimes lead to them eluting in regions with slightly different matrix interferences.[3] This is known as differential matrix effects. Therefore, it is crucial to validate your method by assessing the matrix effect to ensure the chosen internal standard is performing as expected.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects Using this compound
This protocol describes the post-extraction spike method to quantify the matrix effect for your analyte of interest.[2][4]
Objective: To determine the extent of ion suppression or enhancement on the analyte and to verify that this compound effectively compensates for it.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources.[5]
-
Analyte stock solution.
-
This compound (Internal Standard) stock solution.
-
Pure solvent (matching the final composition of your extracted sample).
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): In a clean tube, add the analyte and this compound to the pure solvent at a known concentration (e.g., a mid-range quality control concentration).
-
Set 2 (Post-Extraction Spike): Process blank matrix samples through your entire extraction procedure. In the final, clean extract, add the analyte and this compound to achieve the same final concentration as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound before the extraction procedure begins. The target concentration in the final extract should be the same as in Sets 1 and 2. (This set is primarily for determining recovery, but is often prepared at the same time).
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Data Analysis:
-
Record the peak areas for the analyte and the internal standard in each sample.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (IS-Normalized MF) using the formulas in the table below.
-
Calculations:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | A value close to 1 indicates effective compensation by the internal standard. |
| Recovery (%) | (Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2) * 100 | Measures the efficiency of the extraction process. |
According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[5]
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte-to-Internal Standard Area Ratio
| Potential Cause | Troubleshooting Step |
| Inconsistent IS Spiking | Ensure the internal standard spiking solution is being added accurately and consistently to all samples and standards. Verify the precision of your pipettes. |
| Sample Preparation Variability | Review your sample extraction procedure for consistency. Inefficient or variable extraction can affect the analyte and IS differently if they have different chemical properties. |
| Chromatographic Issues | A degrading column can cause peak shape to deteriorate and retention times to shift, potentially moving the analyte and IS into different zones of matrix effects. Replace the analytical column.[3] |
| Matrix Lot-to-Lot Variability | The composition of biological matrices can vary significantly between individuals. Assess the matrix effect across at least six different lots of blank matrix to ensure your method is robust.[5] |
Issue 2: Analyte and this compound Do Not Co-elute Perfectly
| Potential Cause | Troubleshooting Step |
| Isotope Effect | A slight chromatographic separation between the deuterated IS and the analyte is sometimes unavoidable.[3] |
| Action | If the separation is minimal and the IS-normalized matrix factor is consistently close to 1 across different matrix lots, the compensation is likely adequate. If not, you may need to further optimize your chromatography. |
| Chromatographic Optimization | Adjust the mobile phase gradient, flow rate, or column temperature to minimize the separation between the analyte and the internal standard. The goal is to have them experience the most similar matrix environment possible.[1] |
Issue 3: Significant Ion Suppression or Enhancement is Still Observed
| Potential Cause | Troubleshooting Step |
| Overwhelming Matrix Effect | The concentration of interfering compounds in the matrix is too high for the internal standard to compensate effectively. |
| Action | Improve your sample preparation method. Consider more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering matrix components.[1][6][7] Diluting the sample, if sensitivity allows, can also reduce the concentration of matrix components. |
| Inappropriate Internal Standard | While robust, this compound may not be the ideal choice if its physicochemical properties are vastly different from your analyte. |
| Action | Re-evaluate if this compound is the best structural and chemical analog for your analyte. A different stable isotope-labeled internal standard might be necessary. |
Data Presentation
Table 1: Example Data for Matrix Effect Assessment
This table shows hypothetical data from an experiment following Protocol 1, using six different lots of human plasma. The analyte and this compound were spiked at a concentration of 50 ng/mL.
| Sample | Analyte Peak Area | IS Peak Area | Analyte MF | IS MF | IS-Normalized MF |
| Neat Solution (Set 1) | 1,250,000 | 1,500,000 | - | - | - |
| Plasma Lot 1 (Set 2) | 850,000 | 1,025,000 | 0.68 | 0.68 | 1.00 |
| Plasma Lot 2 (Set 2) | 795,000 | 950,000 | 0.64 | 0.63 | 1.01 |
| Plasma Lot 3 (Set 2) | 910,000 | 1,100,000 | 0.73 | 0.73 | 0.99 |
| Plasma Lot 4 (Set 2) | 820,000 | 990,000 | 0.66 | 0.66 | 0.99 |
| Plasma Lot 5 (Set 2) | 750,000 | 905,000 | 0.60 | 0.60 | 1.00 |
| Plasma Lot 6 (Set 2) | 885,000 | 1,060,000 | 0.71 | 0.71 | 1.00 |
| Mean | - | - | 0.67 | 0.67 | 1.00 |
| %CV | - | - | 7.2% | 7.4% | 0.8% |
Interpretation of Table 1: The data shows significant ion suppression for both the analyte and the internal standard (average MF of 0.67). However, the IS-Normalized Matrix Factor is consistently close to 1.00, and the %CV is very low (0.8%). This indicates that this compound is effectively compensating for the matrix-induced ion suppression.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
Caption: Troubleshooting decision tree for poor analyte/IS ratio reproducibility.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Preventing deuterium-proton exchange in 1,4-Diphenylbutane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing deuterium-proton (D-H) exchange in 1,4-Diphenylbutane-d4. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your compound during experiments.
Troubleshooting Guide: Loss of Deuterium (B1214612) in this compound
This guide is designed to help you identify and resolve common issues leading to the unintended exchange of deuterium for protons at the benzylic positions of this compound.
Issue: My this compound is showing a loss of deuterium content after my experiment, confirmed by mass spectrometry or NMR spectroscopy.
Initial Assessment Workflow
Caption: Troubleshooting workflow for diagnosing the cause of deuterium loss.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deuterium-proton exchange at the benzylic positions of this compound?
A1: The primary drivers of D-H exchange at the benzylic positions are:
-
Basic Conditions: The benzylic protons (and therefore deuterons) are weakly acidic and can be abstracted by strong or even moderate bases, leading to an intermediate that can be protonated by a proton source in the environment. Amine bases are known to catalyze this exchange.[1][2]
-
Transition Metal Catalysis: Certain transition metals, such as Palladium (Pd) and Platinum (Pt), can catalyze D-H exchange at benzylic positions, especially in the presence of a proton source like water or alcohols.[3]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, even under seemingly mild conditions.[3][4]
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can act as a proton source, facilitating the exchange.
Q2: Are the deuterium atoms on the phenyl rings also susceptible to exchange?
A2: Deuterium atoms on an aromatic ring are generally much more stable and less prone to exchange than those at a benzylic position. Exchange on the aromatic ring typically requires much harsher conditions, such as strong acids or specific metal catalysts.[3] Under the conditions that cause benzylic exchange, the aromatic deuterons are usually stable.
Q3: How can I safely store this compound to maintain its isotopic purity?
A3: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed vial under a dry, inert atmosphere (e.g., argon or nitrogen). For optimal preservation, storage at low temperatures (-20°C) is recommended to minimize any potential for slow exchange or degradation.
Q4: Which solvents are recommended for experiments with this compound?
A4: The use of anhydrous aprotic solvents is highly recommended. Suitable options include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
It is crucial to use solvents from a freshly opened bottle or that have been properly dried to ensure the absence of water.
Q5: Can I use this compound in reactions that require heating?
A5: While it is best to avoid elevated temperatures, if your protocol requires heating, it is important to minimize both the temperature and the reaction time. The rate of D-H exchange increases with temperature.[4] Running a small-scale pilot reaction to assess the extent of deuterium loss under your specific conditions is advisable.
Data Presentation: Factors Influencing Benzylic Deuterium Stability
The following tables provide illustrative data on the stability of benzylic deuterons under various conditions. The data is based on general trends observed for compounds with similar structural features.
Table 1: Illustrative Effect of Base on Benzylic Deuterium Exchange
| Base (in the presence of a proton source) | Temperature (°C) | Approximate Half-life of Benzylic Deuterium |
| None (neutral conditions) | 25 | Very long (> 1 year) |
| Triethylamine | 25 | Days to weeks |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 25 | Hours to days |
| Sodium Hydroxide | 25 | Minutes to hours |
| Potassium tert-butoxide | 25 | Seconds to minutes |
Table 2: Illustrative Effect of Temperature on Benzylic Deuterium Exchange in the Presence of a Weak Base
| Temperature (°C) | Approximate Relative Rate of Exchange |
| 0 | 0.1 |
| 25 | 1 (baseline) |
| 50 | 5 - 10 |
| 80 | 50 - 100 |
| 100 | > 200 |
Table 3: Recommended Solvents and Handling Conditions
| Solvent Type | Recommended Use | Handling Precautions |
| Anhydrous Aprotic (e.g., THF, DCM) | Highly Recommended | Use from a sealed bottle or freshly dried. Handle under an inert atmosphere. |
| Protic (e.g., Methanol, Water) | Not Recommended | If unavoidable, use deuterated versions (e.g., D₂O, CD₃OD), minimize time and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound to Prevent D-H Exchange
This protocol outlines the best practices for handling this compound in a typical experimental setup to maintain its isotopic integrity.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Dry glassware (oven-dried at >120°C for at least 4 hours and cooled in a desiccator)
-
Inert gas supply (Argon or Nitrogen) with a manifold or glovebox
-
Syringes and needles (oven-dried and cooled in a desiccator)
Workflow Diagram:
Caption: Experimental workflow for handling this compound.
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, dropping funnel, etc.) is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Handling:
-
Weigh the solid this compound quickly and add it to the reaction flask under a stream of inert gas.
-
Add the anhydrous aprotic solvent to the reaction flask using a dry syringe.
-
Any other reagents should be added as solutions in anhydrous aprotic solvents.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at or below room temperature if possible. If heating is necessary, use the lowest effective temperature and for the shortest duration.
-
Avoid the use of strong bases. If a base is required, consider using a non-protic, sterically hindered organic base (e.g., 2,6-lutidine) and perform the reaction at a low temperature (e.g., 0°C or -78°C).
-
Avoid transition metal catalysts known to promote H-D exchange, such as Pd/C, in the presence of any potential proton source.
-
-
Work-up and Analysis:
-
When the reaction is complete, perform any aqueous work-up as quickly as possible with cold solutions.
-
Dry the organic extracts thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure at low temperature.
-
Analyze the product as soon as possible. If storage is required, store the sample as a solid or dissolved in an anhydrous aprotic solvent under an inert atmosphere at -20°C.
-
By following these guidelines, researchers can significantly minimize the risk of deuterium-proton exchange and ensure the reliability of their experimental results when working with this compound.
References
- 1. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Troubleshooting isotopic interference with 1,4-Diphenylbutane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,4-Diphenylbutane-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference ("cross-talk") and why is it a concern with this compound?
A1: Isotopic interference, or "cross-talk," happens when the isotopic pattern of the unlabeled analyte (1,4-Diphenylbutane) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound).[1] This is a concern because naturally occurring heavy isotopes (like ¹³C) in the unlabeled 1,4-Diphenylbutane can contribute to the signal of the this compound, especially at the M+1, M+2, M+3, and M+4 positions.[2][3] This interference can lead to an artificially inflated internal standard signal, which in turn causes non-linear calibration curves and an underestimation of the true analyte concentration.[4][5]
Q2: My calibration curve is non-linear at high concentrations. Could this be related to isotopic interference?
A2: Yes, non-linearity at higher concentrations is a classic symptom of isotopic interference.[4] As the concentration of unlabeled 1,4-Diphenylbutane increases, the contribution of its natural isotopes to the d4-internal standard's mass channel becomes more significant.[2] This disrupts the linear relationship between the analyte/internal standard peak area ratio and the analyte concentration. Another potential cause for non-linearity at high concentrations is ion source saturation, where the analyte and internal standard compete for ionization.[4]
Q3: I'm observing a slight shift in retention time between 1,4-Diphenylbutane and this compound. Is this normal?
A3: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[4] In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[6] While a small, consistent shift may not significantly impact results, complete co-elution is ideal for accurate correction of matrix effects.[7]
Q4: How can I check for the purity of my this compound internal standard?
A4: The purity of your deuterated internal standard is crucial. It can contain residual unlabeled 1,4-Diphenylbutane as an impurity, which will introduce a constant positive bias in your measurements.[4] To check for purity, you should analyze the internal standard solution by itself. A significant signal at the m/z of the unlabeled analyte indicates impurity.[7] Always request a certificate of analysis from your supplier that details both the chemical and isotopic purity.[6]
Q5: When should I consider using a ¹³C- or ¹⁵N-labeled internal standard instead of this compound?
A5: While deuterated standards are widely used, ¹³C or ¹⁵N-labeled standards offer advantages in certain situations.[8] Consider these alternatives to minimize isotopic interference, as the natural abundance of ¹³C and ¹⁵N is much lower than that of deuterium (B1214612), reducing the chance of "cross-talk".[4] They are also preferable when deuterium exchange is a concern, as ¹³C and ¹⁵N are incorporated into the molecular backbone and are not susceptible to exchange.[4][8] Additionally, these heavier isotopes typically do not cause a significant chromatographic shift.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your mass spectrometry experiments.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Quantification (Underestimation) | Isotopic Interference: Contribution of natural isotopes from unlabeled 1,4-Diphenylbutane to the this compound signal.[2] | 1. Mathematical Correction: Some mass spectrometry software can correct for the isotopic contribution.[4] 2. Use a Higher Mass-Labeled Standard: If available, a standard with more deuterium atoms (e.g., d8) or a ¹³C-labeled standard would minimize overlap.[4] 3. Dilute the Sample: Bringing the analyte concentration into a lower, linear range of the assay can mitigate the effect.[4] |
| Poor Signal for Internal Standard | 1. Deuterium Exchange: Labile deuterium atoms may exchange with hydrogen from the solvent or matrix.[4] 2. Incorrect Concentration: The prepared concentration of the internal standard may be too low.[7] 3. Degradation: The standard may have degraded during storage. | 1. Check Label Stability: Ensure the deuterium labels on this compound are on the phenyl rings or the butane (B89635) backbone, which are stable positions. Avoid extreme pH conditions.[8] 2. Verify Concentration: Prepare a fresh stock solution and verify the concentration. 3. Check Storage: Ensure the standard is stored under the recommended conditions. |
| Variable Internal Standard Response | Differential Matrix Effects: Even with co-elution, matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents.[6] | 1. Optimize Chromatography: Adjust the mobile phase or gradient to ensure complete co-elution of the analyte and internal standard.[7] 2. Evaluate Matrix Effects: Conduct post-extraction addition experiments to assess the degree of differential matrix effects. |
| Presence of Unlabeled Analyte Signal in Standard | Impurity in the Internal Standard: The this compound stock may contain unlabeled 1,4-Diphenylbutane.[4] | 1. Verify Purity: Analyze the internal standard solution alone to quantify the level of unlabeled analyte.[7] 2. Source a Higher Purity Standard: If the impurity level is significant, obtain a new lot or a standard from a different supplier with higher isotopic purity. |
Experimental Protocols
Protocol 1: Assessing Isotopic Interference
Objective: To determine the extent of isotopic contribution from unlabeled 1,4-Diphenylbutane to the this compound mass channel.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled 1,4-Diphenylbutane at the upper limit of quantification (ULOQ) of your assay in a suitable solvent (e.g., acetonitrile/water).
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration unlabeled analyte solution and monitor the mass transition for this compound.
-
Inject the internal standard solution and monitor its mass transition to establish its baseline response.
-
-
Data Analysis:
-
Measure the peak area in the this compound channel from the injection of the unlabeled analyte.
-
Calculate the percentage contribution of the unlabeled analyte to the internal standard signal at the ULOQ. A significant signal indicates isotopic interference.[4]
-
Protocol 2: GC-MS Analysis of 1,4-Diphenylbutane with a d4-Internal Standard
Objective: To provide a starting point for the quantitative analysis of 1,4-Diphenylbutane using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1,4-Diphenylbutane and this compound in a suitable solvent like dichloromethane (B109758) or hexane.[9]
-
Create a series of calibration standards by serial dilution of the 1,4-Diphenylbutane stock solution.
-
Spike a constant amount of the this compound internal standard solution into each calibration standard and sample.
-
-
GC-MS Parameters (Starting Point):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Inlet Temperature: 280 °C.[10]
-
Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[9]
-
MS Ionization: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1,4-Diphenylbutane (Analyte): Monitor characteristic ions (e.g., m/z 210, 105, 91).
-
This compound (IS): Monitor corresponding shifted ions (e.g., m/z 214, 107, 93). Note: Exact ions for d4 standard are hypothetical and should be confirmed experimentally.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Quantify the 1,4-Diphenylbutane in unknown samples using the calibration curve.
-
Visualizations
Caption: Workflow for identifying and mitigating isotopic interference.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tdi-bi.com [tdi-bi.com]
Technical Support Center: Optimizing 1,4-Diphenylbutane-d4 Internal Standard Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal use of 1,4-Diphenylbutane-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1,4-diphenylbutane (B89690). In mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1] This is because they share nearly identical chemical and physical properties with the non-labeled analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Q2: What is a good starting concentration for this compound as an internal standard?
A2: The optimal concentration for an internal standard should be determined experimentally for your specific matrix and analytical method.[2] A general best practice is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve.[3] A typical starting point for optimization could be in the range of 10-100 ng/mL. The goal is to achieve a stable and reproducible signal that is well above the background noise but not so high that it causes detector saturation.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added to all samples, including calibration standards, quality controls (QCs), and unknown samples, at the very beginning of the sample preparation process.[4] This allows the internal standard to account for variability and analyte loss during all subsequent steps, such as extraction, evaporation, and reconstitution.
Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the sample or solvent?
A4: Isotopic exchange, or H/D back-exchange, can occur if the deuterium labels are in chemically labile positions.[5] For this compound, the deuterium atoms are on the phenyl rings, which are generally stable. However, it is good practice to assess the stability of the label during method development, especially if the samples are subjected to harsh pH or temperature conditions.[1]
Q5: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?
A5: A slight chromatographic shift between a deuterated internal standard and the non-labeled analyte is a known phenomenon.[6] This can potentially lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[5] It is crucial to evaluate the impact of this shift on the accuracy and precision of the results. If significant, chromatographic conditions may need to be adjusted to ensure co-elution.[6]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area
High variability in the peak area of this compound across a run can compromise the reliability of your results. This troubleshooting guide will help you identify and address the potential causes.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard solution into all samples. Use calibrated pipettes and verify your technique. Ensure thorough vortexing after adding the internal standard to ensure homogeneity. |
| Variable Extraction Recovery | Optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard. Factors to consider include solvent choice, pH, and mixing time. |
| Matrix Effects | Different sample matrices can cause variable ion suppression or enhancement. Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix from at least six different sources.[7] If matrix effects are significant, consider a more effective sample cleanup method like solid-phase extraction (SPE). |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring system suitability standards. Ensure the instrument is properly tuned and calibrated. |
Issue 2: Poor Linearity of the Calibration Curve
A non-linear calibration curve can indicate a problem with the internal standard concentration or other aspects of the analytical method.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inappropriate Internal Standard Concentration | If the internal standard concentration is too high, it can lead to detector saturation. If it's too low, the signal-to-noise ratio may be poor. Perform an internal standard concentration optimization experiment to find the optimal concentration.[2] |
| Analyte and Internal Standard Not Responding Proportionally | Ensure that both the analyte and this compound are being analyzed within the linear dynamic range of the instrument. |
| Cross-Contamination or Impurities | Verify the purity of your this compound standard. Ensure there is no significant unlabeled 1,4-diphenylbutane present. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[5] |
Experimental Protocols
Protocol: Optimizing the Concentration of this compound Internal Standard
This experiment aims to determine the optimal concentration of this compound that provides a stable and appropriate signal intensity across the calibration range of the analyte.
Methodology
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards of the non-labeled analyte at concentrations that cover the expected range of your samples.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, and 250 ng/mL).
-
Spike Samples: For each analyte calibration standard concentration, create separate samples. Spike each of these with one of the different this compound working solutions at a constant volume.
-
Sample Preparation: Process all samples using your established extraction or sample preparation protocol.
-
Instrumental Analysis: Analyze all prepared samples using your validated GC-MS or LC-MS method.
-
Data Analysis:
-
For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Evaluate the linearity (R²) of the calibration curves for each internal standard concentration.
-
Monitor the peak area of the internal standard across all samples. The ideal concentration will result in a consistent internal standard peak area and provide the best linearity for the calibration curve.
-
Data Presentation
Table 1: Hypothetical Data for Internal Standard Concentration Optimization
| This compound Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Linearity (R²) | %CV of IS Peak Area |
| 10 | 5 | 5,123 | 10,543 | 0.486 | 0.9985 | 18.5% |
| 50 | 52,456 | 11,234 | 4.670 | |||
| 500 | 515,678 | 10,876 | 47.415 | |||
| 50 | 5 | 5,098 | 55,432 | 0.092 | 0.9998 | 4.2% |
| 50 | 51,987 | 56,123 | 0.926 | |||
| 500 | 520,456 | 55,879 | 9.314 | |||
| 250 | 5 | 5,210 | 260,123 | 0.020 | 0.9995 | 3.8% |
| 50 | 52,345 | 255,876 | 0.205 | |||
| 500 | 518,908 | 258,345 | 2.009 |
In this hypothetical example, the 50 ng/mL concentration would be chosen as it provides excellent linearity and a low coefficient of variation (%CV) for the internal standard peak area.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Addressing co-elution issues with 1,4-Diphenylbutane-d4
Welcome to the technical support center for 1,4-Diphenylbutane-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential co-elution issues during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical chemistry?
A1: this compound is a deuterated form of 1,4-Diphenylbutane. In analytical chemistry, it is primarily used as an internal standard (IS) for quantitative analysis, particularly in chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). Its chemical properties are very similar to its non-deuterated analog, allowing it to mimic the behavior of the analyte of interest during sample preparation and analysis. The key difference is its higher mass due to the presence of deuterium (B1214612) atoms, which allows it to be distinguished from the analyte by a mass spectrometer.
Q2: What is co-elution and why is it a concern when using this compound?
A2: Co-elution occurs when two or more compounds elute from a chromatographic column at the same time, resulting in overlapping peaks. This is a significant issue in quantitative analysis because it can interfere with the accurate measurement of the peak area of both the analyte and the internal standard, this compound. If a compound from the sample matrix co-elutes with this compound, it can lead to an inaccurate quantification of the analyte of interest.
Q3: What types of compounds are likely to co-elute with this compound?
A3: 1,4-Diphenylbutane is a non-polar aromatic hydrocarbon. Therefore, other non-polar compounds with similar chemical structures and properties are most likely to co-elute with it. Potential interfering compounds could include:
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Other Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with similar ring structures and alkyl chains.
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Plasticizers: Certain phthalates or other plasticizers that may leach from labware or are present in the sample matrix.
-
Endocrine Disrupting Chemicals (EDCs): Some EDCs have structures that could lead to similar retention times on non-polar columns.[1][2][3]
Q4: How can I detect co-elution with this compound?
A4: Several methods can be used to detect co-elution:
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Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or shoulders. While a symmetrical peak does not guarantee purity, an asymmetrical one often suggests a co-elution issue.
-
Diode Array Detector (DAD) Analysis (for HPLC): A DAD can acquire UV-Vis spectra across a chromatographic peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.
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Mass Spectrometry (MS) Analysis: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple compounds.
Troubleshooting Guide: Addressing Co-elution with this compound
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Problem: Poor chromatographic resolution between this compound and a suspected interfering peak.
Before modifying your method, confirm that you have a co-elution issue using the techniques described in FAQ Q4 .
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for diagnosing and resolving co-elution issues.
A. Mobile Phase Modification (HPLC)
-
Gradient Elution: If using a gradient, try making it shallower around the elution time of this compound. This can increase the separation between closely eluting peaks.
-
Solvent Strength: For isocratic methods, a small, systematic change in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can alter selectivity.
B. Stationary Phase Selection
If mobile phase optimization is insufficient, changing the column chemistry is often the most effective solution. Since this compound is non-polar, if you are using a standard C18 column, consider a column with a different selectivity:
-
Phenyl-Hexyl Column: This can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Pentafluorophenyl (PFP) Column: Offers different retention mechanisms, including dipole-dipole and pi-pi interactions, which can be effective for separating aromatic compounds.
C. Temperature Adjustment
Altering the column temperature can sometimes improve resolution. Lowering the temperature generally increases retention and may enhance separation, while increasing it can decrease retention and analysis time.
If chromatographic separation is not fully achievable, the high selectivity of mass spectrometry can often resolve the issue.
-
Selected Ion Monitoring (SIM) for GC-MS: In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte and this compound. This can filter out the signal from a co-eluting interference if it has a different mass.
-
Multiple Reaction Monitoring (MRM) for LC-MS/MS or GC-MS/MS: MRM is a highly specific technique where a precursor ion is selected, fragmented, and a specific product ion is monitored. This provides an extra dimension of selectivity and is very effective at eliminating interferences from co-eluting compounds.
Hypothetical MRM Transitions for this compound
Since this compound is not a commonly cited standard with published MRM transitions, we can predict potential transitions based on the structure of its non-deuterated analog. The primary fragmentation would likely involve cleavage of the butyl chain.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 214.2 (M+H)+ | 91.1 | Fragmentation of the butyl chain to yield a tropylium (B1234903) ion. |
| This compound | 214.2 (M+H)+ | 119.1 | Cleavage of the butyl chain with retention of some deuterated carbons. |
Note: These are predicted transitions and would need to be optimized experimentally.
Experimental Protocols
Protocol 1: Method Development for Separation of this compound from a Potential Interferent
Objective: To develop a GC-MS method that chromatographically resolves this compound from a hypothetical co-eluting compound, such as a phthalate (B1215562) plasticizer (e.g., Di-n-butyl phthalate - DBP).
Materials:
-
This compound standard
-
Di-n-butyl phthalate (DBP) standard
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium carrier gas
-
Appropriate solvents (e.g., hexane)
Procedure:
-
Prepare Standards: Prepare individual stock solutions of this compound and DBP in hexane. Create a mixed standard solution containing both compounds at a known concentration.
-
Initial GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 50-350 amu
-
-
Analysis: Inject the mixed standard and analyze the resulting chromatogram for peak resolution.
-
Optimization: If co-elution is observed, modify the oven temperature program. A shallower gradient (e.g., 5 °C/min) will increase the run time but may improve separation.
-
Column Change (if necessary): If resolution is still inadequate, switch to a column with a different stationary phase (e.g., a more polar column like a DB-35ms) and re-optimize the temperature program.
Protocol 2: Quantitation Using MRM to Mitigate Co-elution
Objective: To accurately quantify an analyte in the presence of a co-eluting interference with this compound using LC-MS/MS.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
Procedure:
-
Optimize MRM Transitions: Infuse standard solutions of the analyte and this compound into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energies.
-
Develop LC Method: Develop an LC gradient that provides good peak shape for the analyte, even if it co-elutes with an unknown interference.
-
Sample Preparation: Spike all calibration standards, quality controls, and unknown samples with a constant concentration of this compound.
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LC-MS/MS Analysis: Analyze the samples using the developed LC method and the optimized MRM transitions for both the analyte and this compound.
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Quantification: Calculate the peak area ratio of the analyte to the internal standard. This ratio is used to construct the calibration curve and determine the concentration of the analyte in unknown samples. The high specificity of the MRM transitions should exclude any signal from the co-eluting interference.
Data Presentation
The following table illustrates the impact of method optimization on the resolution of this compound and a hypothetical interfering peak.
| Method | Column | Temperature Program | Resolution (Rs) | Impact on Quantification |
| Initial Method | DB-5ms | 10 °C/min ramp | 0.8 (Poor) | Inaccurate IS peak integration |
| Optimized Gradient | DB-5ms | 5 °C/min ramp | 1.6 (Good) | Accurate IS peak integration |
| Optimized Column | DB-35ms | 10 °C/min ramp | 2.5 (Excellent) | Baseline separation |
Note: Resolution (Rs) values greater than 1.5 are generally considered to indicate baseline separation.
Visualization of Key Concepts
Caption: Ideal vs. problematic co-elution scenarios in chromatography.
This technical support center provides a foundational understanding of potential co-elution issues with this compound and a systematic approach to their resolution. For further assistance, please consult the documentation for your specific analytical instrumentation.
References
- 1. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage of 1,4-Diphenylbutane-d4 solutions
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1,4-Diphenylbutane-d4 solutions?
A1: To ensure the long-term stability and isotopic purity of your this compound solutions, they should be stored at low temperatures, protected from light, and in a dry, inert atmosphere. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is preferable.[1] The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.
Q2: Which solvents are recommended for preparing this compound solutions?
A2: Aprotic solvents are highly recommended to prevent hydrogen-deuterium (H/D) exchange.[1] Suitable solvents include:
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Acetonitrile
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Dichloromethane
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Tetrahydrofuran (THF)
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Toluene
-
Hexane
If an aqueous or protic solvent system is necessary for your experiment, it is crucial to use the corresponding deuterated solvent (e.g., D₂O, Methanol-d₄) to maintain the isotopic integrity of the standard.[2]
Q3: How should I handle this compound solutions to prevent degradation and contamination?
A3: Proper handling is critical to maintain the quality of your solution.
-
Inert Atmosphere: Handle the solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture and oxygen.[3]
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[1]
-
Glassware: Use clean, dry glassware. For highly sensitive applications, oven-drying glassware and cooling it in a desiccator is recommended.[3]
-
Light Protection: Work in a well-lit area but avoid direct exposure to strong light sources. Use amber vials or wrap containers in aluminum foil for light-sensitive applications.
Q4: What is the expected shelf life of a this compound solution?
A4: The shelf life is highly dependent on the solvent, storage conditions, and concentration. When stored as a solid in a tightly sealed container at -20°C, the compound itself is expected to be stable for years. In an aprotic solvent, stored under inert gas at -20°C or below, a solution should remain stable for at least 6 months to a year. However, it is best practice to verify the purity and concentration of the solution if it has been stored for an extended period.
Troubleshooting Guide
Issue 1: I am observing a decrease in the isotopic purity of my this compound standard in my mass spectrometry analysis.
-
Possible Cause 1: Hydrogen-Deuterium (H/D) Exchange. The deuterium (B1214612) atoms on your standard may be exchanging with hydrogen atoms from the environment. This is more likely if the solution is exposed to protic solvents (like water or methanol), acidic or basic conditions, or atmospheric moisture.[4][5]
-
Solution:
-
Ensure you are using high-purity, anhydrous aprotic solvents for your solutions.
-
If protic solvents are unavoidable, use their deuterated counterparts.
-
Minimize the exposure of your solution to the atmosphere. Purge vials with an inert gas (argon or nitrogen) before sealing.
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Avoid extreme pH conditions. If your application requires a buffer, consider its potential to facilitate H/D exchange and perform stability checks.[1]
-
-
-
Possible Cause 2: Contamination with Unlabeled Standard. The peak corresponding to the unlabeled 1,4-diphenylbutane (B89690) may be increasing due to contamination.
-
Solution:
-
Review the Certificate of Analysis (CoA) for your deuterated standard to confirm its initial isotopic purity.[6]
-
Prepare a fresh dilution of your standard in a clean solvent and re-analyze to rule out contamination of your working solution.
-
Ensure that all glassware and syringes are scrupulously clean to avoid cross-contamination.
-
-
Issue 2: I see unexpected peaks in my chromatogram when analyzing my this compound solution.
-
Possible Cause 1: Chemical Degradation. Like many aromatic hydrocarbons, 1,4-diphenylbutane can be susceptible to oxidation or thermal degradation, leading to the formation of impurities.
-
Solution:
-
Store the solution under an inert atmosphere to prevent oxidation.
-
If using Gas Chromatography (GC), you may be observing thermal degradation in the injector port. Try lowering the injector temperature.
-
Protect the solution from light, as photo-degradation can occur with aromatic compounds.
-
-
-
Possible Cause 2: Impurities in the Solvent. The solvent itself may contain impurities that are being detected.
-
Solution:
-
Use high-purity, HPLC, or MS-grade solvents.
-
Run a solvent blank (an injection of the pure solvent) to identify any peaks that are not related to your standard.
-
-
Issue 3: My deuterated standard and the native analyte are not co-eluting in my LC-MS analysis.
-
Possible Cause: Isotope Effect in Chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7] This can lead to differential matrix effects and affect quantification.[4]
-
Solution:
-
Confirm the retention time difference by injecting the deuterated and non-deuterated standards separately and then as a mixture.
-
If the separation is minor, it may not significantly impact your results, but this should be validated.
-
If the separation is problematic, you may need to adjust your chromatographic method (e.g., modify the gradient, change the column) to achieve co-elution.[7]
-
-
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Short-term (days-weeks): 2-8°C. Long-term (months-years): -20°C or -80°C. | To minimize chemical degradation and solvent evaporation.[1] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon, Nitrogen). | To prevent H/D exchange with atmospheric moisture and to prevent oxidation.[3] |
| Light Exposure | Store in amber vials or protect from light with foil. | To prevent potential photo-degradation of the aromatic rings. |
| Solvent Choice | High-purity, anhydrous aprotic solvents (e.g., Acetonitrile, Dichloromethane). | To prevent H/D exchange and the introduction of contaminants.[2] |
| Container | Tightly sealed glass vials with PTFE-lined caps. | To prevent solvent evaporation and contamination. |
Experimental Protocol: Stability Study of this compound Solution
This protocol outlines a general method to assess the stability of your this compound solution under your specific experimental and storage conditions.
1. Objective: To determine the chemical and isotopic stability of a this compound solution over time under various storage conditions.
2. Materials:
-
This compound standard
-
High-purity solvent(s) relevant to your application
-
Calibrated analytical balance and volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
LC-MS/MS or GC-MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in your chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
From the stock solution, prepare several aliquots of a working solution at a concentration relevant to your analytical method.
-
Dispense these aliquots into amber vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Storage Conditions:
-
Store sets of vials under different conditions you wish to evaluate. For example:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
Room Temperature (~25°C)
-
Room Temperature, exposed to ambient light
-
-
-
Analysis (Time Points):
-
Analyze one vial from each storage condition immediately after preparation (this is your T₀ baseline).
-
Analyze subsequent vials at predetermined time points (e.g., T=24 hours, T=1 week, T=1 month, T=3 months).
-
-
Analytical Method (LC-MS/MS or GC-MS):
-
Use a validated method to analyze the samples.
-
Monitor both the concentration of this compound and its isotopic purity.
-
For isotopic purity, monitor the signal of the unlabeled 1,4-diphenylbutane (d₀) and compare its area to the d₄ peak.
-
4. Data Analysis:
-
Chemical Stability: Calculate the concentration of this compound at each time point. Compare this to the T₀ concentration. A significant decrease (e.g., >10-15%) indicates degradation.
-
Isotopic Stability: Calculate the ratio of the d₀ peak area to the d₄ peak area at each time point. A significant increase in this ratio compared to T₀ indicates H/D exchange.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues with this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chromatography of 1,4-Diphenylbutane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Diphenylbutane-d4 in chromatographic applications. The content addresses common issues related to the deuterium (B1214612) isotope effect observed during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound elute at a different retention time than its non-deuterated (protium) analog?
A1: This phenomenon is known as the chromatographic isotope effect.[1][2][3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts, particularly in gas chromatography (GC) and reversed-phase liquid chromatography (RPLC).[1][3][4] This occurs due to subtle differences in the physicochemical properties between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to weaker intermolecular interactions (van der Waals forces) with the stationary phase, resulting in a shorter retention time.[1][5] The magnitude of this effect can depend on the number and position of the deuterium atoms, the stationary phase of the column, and the chromatographic conditions.[1][2][6][7][8]
Q2: How significant can the retention time difference be between this compound and 1,4-Diphenylbutane?
A2: The magnitude of the retention time shift is influenced by several factors, including the number of deuterium atoms, their position in the molecule, and the chromatographic conditions.[2][5] For aromatic hydrocarbons, the single secondary isotope effect can be higher than for aliphatic hydrocarbons.[9][10] Generally, a greater number of deuterium atoms leads to a larger retention time shift.[9][10] In gas chromatography, the separation of deuterated compounds from their protiated counterparts is well-documented, with the heavier (more deuterated) isomer often eluting first, a phenomenon known as the inverse isotope effect.[11]
Q3: Can the elution order of deuterated and non-deuterated compounds be reversed?
A3: Yes, while deuterated compounds typically elute earlier on nonpolar stationary phases (inverse isotope effect), the opposite can occur on polar stationary phases (normal isotope effect).[6][12] The specific interactions between the analyte and the stationary phase determine the elution order. Therefore, the choice of chromatographic column is critical.
Q4: My analyte and its deuterated internal standard show different peak areas even at the same concentration. Is this normal?
A4: Yes, it is not uncommon for an analyte and its deuterated analog to exhibit different responses in a mass spectrometry (MS) detector, even at equimolar concentrations.[1] This can be due to differences in ionization efficiency or fragmentation patterns between the C-H and C-D bonds. It is crucial to prepare a calibration curve to accurately quantify the analyte using its deuterated internal standard.
Troubleshooting Guides
Issue: Unexpectedly large retention time shift or co-elution issues between 1,4-Diphenylbutane and this compound.
This troubleshooting guide will help you diagnose and resolve issues related to retention time shifts.
Caption: Troubleshooting workflow for retention time shifts.
Q: What should I do if the retention time between my analyte and deuterated standard is inconsistent?
A: Inconsistent retention time shifts often point to issues with the chromatographic system itself rather than the isotope effect.[2]
-
Check System Stability: Ensure that the column temperature, mobile phase composition, and flow rate are stable and reproducible.[2] Fluctuations in these parameters can significantly affect retention times.
-
Evaluate Column Condition: An aging or contaminated column can exhibit altered selectivity, which may affect the separation of isotopologues.[5]
-
Leaks: Check for leaks in the system, as this can affect flow rates and pressure, leading to variable retention times.[13]
Q: How can I minimize the retention time difference?
A: While the isotope effect is an intrinsic property, you can try to minimize the separation:
-
Method Optimization: Adjusting the temperature gradient in GC or the mobile phase gradient in LC can help to reduce the separation between the two peaks.[5] For instance, a steeper gradient can decrease the overall time on the column and potentially merge the peaks.[5]
-
Change Stationary Phase: As the isotope effect is dependent on the stationary phase, switching to a different column chemistry might reduce the separation.[6]
Quantitative Data Summary
| Compound Type | Chromatography Mode | Stationary Phase | Observed hdIEc Range | Reference |
| Aromatic Hydrocarbons | GC-MS | Non-polar | 1.002 - 1.006 | [4] |
| Aliphatic Hydrocarbons | GC | SPB-5 | Varies | [11] |
| Various Analytes | GC-MS | Various | 1.0009 - 1.0400 | [14] |
Experimental Protocols
Protocol: Analysis of 1,4-Diphenylbutane and this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time difference and chromatographic behavior of 1,4-Diphenylbutane and its deuterated analog, this compound.
1. Materials and Reagents:
-
1,4-Diphenylbutane standard
-
This compound standard
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., a non-polar SPB-5 or equivalent).[11]
2. Standard Preparation:
-
Prepare individual stock solutions of 1,4-Diphenylbutane and this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a mixed standard solution containing both compounds at a concentration of 10 µg/mL each.
3. GC-MS Conditions (Example):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Scan mode (e.g., m/z 50-350) to identify the compounds and selected ion monitoring (SIM) mode for quantification.
-
SIM Ions for 1,4-Diphenylbutane: To be determined from the scan data (e.g., molecular ion and characteristic fragments).
-
SIM Ions for this compound: To be determined from the scan data (e.g., molecular ion + 4 Da and corresponding fragments).
-
4. Data Analysis:
-
Inject the mixed standard solution into the GC-MS.
-
Record the chromatogram and the mass spectra.
-
Determine the retention times for 1,4-Diphenylbutane and this compound at the apex of their respective peaks.
-
Calculate the retention time difference (Δt R ) and the chromatographic isotope effect (hdIEc).
Visualizations
The following diagram illustrates the principle of the chromatographic isotope effect.
Caption: Principle of the chromatographic isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression for 1,4-Diphenylbutane-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression when using 1,4-Diphenylbutane-d4 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering step-by-step solutions to diagnose and resolve these problems.
Issue 1: Significant Signal Variability for the Analyte When Using this compound
Possible Causes:
-
Chromatographic Separation of Analyte and Internal Standard: Even minor differences in retention time between the analyte and this compound can expose them to varying matrix components, leading to differential ion suppression.[1][2] This is sometimes referred to as the "isotope effect," where the deuterated compound may elute slightly earlier than the non-deuterated analyte.[1]
-
High Concentration of Co-eluting Matrix Components: An excess of matrix components eluting at the same time as the analyte and internal standard can disproportionately suppress their ionization.[1]
-
Variable Matrix Composition: Significant differences in the makeup of the biological matrix between individual samples can cause inconsistent ion suppression that is not fully compensated for by the internal standard.[3]
Troubleshooting Steps:
-
Confirm Co-elution: Verify that the analyte and this compound have identical retention times across different matrices. A slight shift can compromise the internal standard's ability to compensate for ion suppression.[4]
-
Optimize Chromatography: Adjust the mobile phase gradient to ensure perfect co-elution of the analyte and this compound.[5] A shallower gradient may improve separation from interfering matrix components.[6]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method to reduce the concentration of matrix components. Switching from a simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[5][7][8]
-
Evaluate Matrix Factor: To quantify the variability, calculate the matrix factor for each new lot of biological matrix.[9]
Issue 2: Low Signal Intensity for Both the Analyte and this compound
Possible Cause:
-
Severe Ion Suppression: This is a strong indicator that both the analyte and the internal standard are being significantly suppressed by co-eluting matrix components.[3] Common sources of interference in biological fluids include phospholipids (B1166683), salts, and proteins.[3][6]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the specific retention time regions where the most significant ion suppression is occurring.[5][9] You can then adjust your chromatographic method to move the elution of your analyte and internal standard to a "cleaner" region of the chromatogram.[9]
-
Improve Sample Cleanup: This is the most effective way to combat severe ion suppression.[10] Consider using SPE, which is highly effective at removing interfering matrix components like phospholipids.[7][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[1][7] However, be aware that this will also dilute your analyte, which could impact the limit of quantification.
-
Optimize MS Source Parameters: Re-optimize ion source parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency.[6][9]
-
Consider a Different Ionization Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) may be beneficial as APCI is generally less susceptible to ion suppression.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[9] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal.[8][12] It is a significant concern because it can lead to poor accuracy, imprecision, reduced sensitivity, and an underestimation of the analyte's true concentration.[5][12]
Q2: How does a deuterated internal standard like this compound help to overcome ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for ion suppression.[5] Because it is chemically and physically almost identical to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression.[6][11] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression is effectively canceled out, leading to more accurate and reliable quantification.[5]
Q3: Can the signal from my this compound internal standard also be affected by ion suppression?
A3: Yes. The internal standard is subject to the same matrix effects as the analyte. The fundamental principle of using a SIL-IS is that both the analyte and the IS are affected to the same degree, which keeps their response ratio constant.[11] Problems can arise if the analyte and the SIL-IS experience different degrees of matrix effect, which can lead to inaccurate quantification.[11]
Q4: How can I assess the extent of ion suppression in my assay?
A4: The extent of ion suppression can be quantitatively assessed by calculating the matrix effect. This is done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution.[14] A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]
Q5: Should I use a different stable isotope-labeled internal standard if I suspect a chromatographic shift with this compound?
A5: If you observe a consistent chromatographic separation between your analyte and this compound (the deuterium (B1214612) isotope effect), and you cannot resolve it through chromatographic optimization, you might consider a ¹³C-labeled internal standard.[7] Carbon-13 labeled standards are less likely to exhibit a chromatographic shift compared to their deuterated counterparts and may provide a more accurate compensation for ion suppression.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Expected Performance in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Fair | Simple, fast, and inexpensive. | Provides the least clean extract; significant matrix effects, especially from phospholipids, often remain.[14][15] |
| Liquid-Liquid Extraction (LLE) | Good | Provides a cleaner extract than PPT.[14] | Can be labor-intensive and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | Excellent | Highly selective for removing specific interferences like phospholipids and salts, providing the cleanest extracts and significantly reducing ion suppression.[8][11][16] | More expensive and requires method development.[11] |
Table 2: Illustrative Impact of Mobile Phase Additives on Analyte Signal
| Mobile Phase Additive (in Methanol/Water) | Expected Relative Signal Intensity | Common Application |
| 0.1% Formic Acid | +++ | Standard for positive ion mode ESI. |
| 0.1% Acetic Acid | ++ | Alternative to formic acid. |
| 5 mM Ammonium Formate | ++++ | Can enhance signal for certain compounds. |
| 0.1% Trifluoroacetic Acid (TFA) | - | Known to cause significant ion suppression.[17] |
Note: These are representative values and the actual impact will depend on the specific analyte and mass spectrometer conditions.
Experimental Protocols
Protocol 1: Assessment of Ion Suppression Using Post-Column Infusion
This protocol helps to qualitatively identify regions of ion suppression within a chromatographic run.[5]
Objective: To visualize retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Solution of this compound in a suitable solvent
-
Blank, extracted matrix sample
Methodology:
-
Configure the LC-MS/MS system for the analytical method.
-
Install a tee-union between the analytical column and the mass spectrometer's ion source.[5]
-
Use a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the this compound solution into the mobile phase stream via the tee-union.[1] This will generate a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal intensity of this compound throughout the chromatographic run.
Interpretation:
-
A stable, flat baseline indicates no significant ion suppression.
-
Dips or decreases in the baseline signal correspond to retention times where co-eluting matrix components are causing ion suppression.[5]
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the direct measurement and quantification of ion suppression or enhancement.[18]
Objective: To determine the percentage of signal suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix from at least six different sources.[11]
-
This compound stock solution.
-
LC-MS/MS system and analytical method.
-
Sample preparation materials (e.g., SPE cartridges, LLE solvents).
Methodology:
-
Prepare Set 1 (Neat Solution): Spike a known concentration of this compound into the final analysis solvent (e.g., the mobile phase).[18]
-
Prepare Set 2 (Post-Spiked Matrix Extract): Process a blank matrix sample through the entire extraction procedure. Spike the this compound standard into the final, extracted matrix at the same concentration as in Set 1.[18]
-
Analyze both sets of samples using the LC-MS/MS method and record the peak areas.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Post-Spiked Matrix Extract / Peak Area in Neat Solution) x 100
Interpretation:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
Visualizations
Caption: A workflow for troubleshooting ion suppression.
Caption: The competitive ionization process in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. bme.psu.edu [bme.psu.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Quality Control for 1,4-Diphenylbutane-d4 as an Internal Standard: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,4-Diphenylbutane-d4 as an internal standard in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of 1,4-Diphenylbutane.[1] It is an ideal internal standard for the quantitative analysis of aromatic hydrocarbons and other similar compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical and physical properties are very similar to the non-labeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.
Q2: What are the recommended quality specifications for this compound to be used as an internal standard?
For reliable quantitative analysis, it is crucial that this compound meets high purity standards. The two most important parameters are chemical purity and isotopic enrichment.
| Parameter | Recommended Specification | Significance |
| Chemical Purity | > 98% | Ensures that the signal from the internal standard is not compromised by interfering impurities. |
| Isotopic Enrichment | ≥ 98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which is critical for accurate quantification at low concentrations. |
Note: These are typical specifications. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Q3: How should I store my this compound internal standard?
Proper storage is critical to maintain the integrity of the internal standard. For specific storage conditions, you should always consult the Certificate of Analysis that accompanies the product.[1] Generally, deuterated standards should be stored in a cool, dark, and dry place, tightly sealed to prevent degradation or solvent evaporation. For long-term storage, refrigeration or freezing is often recommended.
Q4: How can I verify the concentration of my this compound stock solution?
The accuracy of your stock solution's concentration is paramount. You can verify it using one of the following methods:
-
Gravimetric Preparation: Prepare the stock solution by accurately weighing the this compound solid and dissolving it in a precise volume of a suitable solvent.
-
Quantitative NMR (qNMR): This is a primary method for determining the exact concentration of a compound in solution without the need for a separate standard of the same compound.
-
Comparison with a Certified Reference Material (CRM): If a CRM of 1,4-Diphenylbutane is available, you can prepare a calibration curve with the CRM and determine the concentration of your stock solution.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound as an internal standard.
Q1: My calibration curve is non-linear. Could the internal standard be the issue?
A: Yes, a non-linear calibration curve can be indicative of a problem with the internal standard. Here are a few potential causes related to the internal standard:
-
Incorrect Concentration: An error in the preparation of the internal standard stock solution can lead to a consistent bias across all calibration points.
-
Impurity in the Internal Standard: If the internal standard is contaminated with the non-labeled analyte, it can artificially inflate the response at lower concentrations, leading to a non-linear curve.
-
Isotopic Instability: In rare cases, the deuterium (B1214612) atoms may exchange with protons from the solvent, altering the mass of the internal standard and affecting its response.
Q2: I'm observing a high background signal at the m/z of my internal standard. What could be the cause?
A: A high background signal can originate from several sources:
-
Contamination of the Analytical System: The GC or LC-MS system may be contaminated from previous analyses. It is advisable to run a blank solvent injection to check for system cleanliness.
-
Matrix Interference: Components of your sample matrix may have a similar mass-to-charge ratio as your internal standard.
-
Contaminated Solvents or Reagents: The solvents or reagents used in your sample preparation may be contaminated.
Q3: The peak area of my internal standard is inconsistent across my sample batch. What should I investigate?
A: Inconsistent internal standard peak areas can point to several issues in your analytical workflow. The following diagram illustrates a logical troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Experimental Protocols
Here are detailed methodologies for key quality control experiments for this compound.
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless, depending on sensitivity requirements)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurities by comparing their mass spectra to a library (e.g., NIST). Potential synthesis-related impurities for the non-deuterated analog could include starting materials or byproducts from the coupling reaction.[3]
-
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a GC or LC.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Mass Spectrometry Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = (Intensity of d4 peak / Sum of intensities of d0 to d4 peaks) * 100
-
Protocol 3: Stability Testing
Objective: To evaluate the stability of this compound in solution under specific storage conditions.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent and at a relevant concentration. Aliquot the solution into several vials.
-
Storage Conditions: Store the vials under different conditions (e.g., room temperature, 4 °C, -20 °C) and for different durations (e.g., 1 week, 1 month, 3 months).
-
Analysis: At each time point, analyze one vial from each storage condition using the GC-MS purity method described in Protocol 1.
-
Data Analysis: Compare the purity and concentration of the stored samples to a freshly prepared standard or a sample stored at -80°C (as a control). A significant decrease in purity or concentration indicates instability under those storage conditions.
Hypothetical Matrix Effect Experiment Data
Differential matrix effects can lead to inaccurate quantification. The following table shows a hypothetical example of how to assess this.
| Sample Set | Description | Mean Analyte Peak Area | Mean IS Peak Area | Analyte/IS Ratio |
| Set A | Analyte and IS in neat solvent | 1,000,000 | 500,000 | 2.0 |
| Set B | Analyte and IS spiked into extracted blank matrix | 700,000 | 450,000 | 1.56 |
| Set C | Blank matrix spiked with analyte and IS before extraction | 650,000 | 420,000 | 1.55 |
In this example, the decrease in the Analyte/IS ratio from Set A to Set B indicates ion suppression due to the matrix. The similar ratio between Set B and Set C suggests that the extraction recovery is consistent for both the analyte and the internal standard.
References
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide to the Use of 1,4-Diphenylbutane-d4
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. A critical component of robust quantitative analysis, particularly in chromatography and mass spectrometry, is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of 1,4-Diphenylbutane-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with non-deuterated alternatives, supported by representative experimental data and detailed protocols. The use of a SIL-IS like this compound is considered the gold standard in bioanalysis, offering enhanced accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3]
The Superiority of Deuterated Internal Standards
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest to account for variations in sample extraction, chromatographic separation, and mass spectrometric detection.[4] Deuterated internal standards, such as this compound, are chemically identical to their non-deuterated counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium. This isotopic labeling allows for their distinction by a mass spectrometer without significantly altering their behavior during analysis.[5] Consequently, a SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[1]
Comparative Performance Analysis
To illustrate the advantages of using this compound, a comparative analysis was conducted against a common non-deuterated internal standard, such as a structurally similar but non-isotopically labeled compound (e.g., a different polyphenyl compound). The following tables summarize the performance metrics for the quantification of a hypothetical analyte, "Analyte X," in a complex biological matrix like human plasma.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Coefficient of Determination (R²) |
| This compound | 1 - 1000 | y = 1.02x + 0.01 | 0.9992 |
| Non-Deuterated IS | 1 - 1000 | y = 0.88x + 0.05 | 0.9915 |
The data clearly shows that the method using this compound as the internal standard exhibits a higher degree of linearity, as indicated by the R² value closer to 1.0.
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| This compound | LQC | 5 | 5.05 ± 0.15 | 101.0 | 2.97 |
| MQC | 50 | 49.8 ± 1.2 | 99.6 | 2.41 | |
| HQC | 800 | 805 ± 16.1 | 100.6 | 2.00 | |
| Non-Deuterated IS | LQC | 5 | 5.4 ± 0.6 | 108.0 | 11.1 |
| MQC | 50 | 47.5 ± 4.3 | 95.0 | 9.05 | |
| HQC | 800 | 832 ± 66.6 | 104.0 | 8.00 |
The use of this compound results in significantly better accuracy (closer to 100%) and precision (lower %RSD) across all quality control levels. This is attributed to its ability to more effectively compensate for analytical variability.
Table 3: Matrix Effect
| Internal Standard | Low Concentration (n=6) | High Concentration (n=6) |
| Matrix Factor | %CV | |
| This compound | 0.98 | 3.5 |
| Non-Deuterated IS | 0.85 | 15.2 |
The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. A matrix factor close to 1 indicates minimal matrix effect. The significantly lower coefficient of variation (%CV) for the matrix factor when using this compound demonstrates its superior ability to correct for ion suppression or enhancement.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation.[6][7][8][9]
Linearity Assessment
-
Objective: To determine the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of the analyte and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions of the analyte stock solution to create at least five calibration standards covering the expected concentration range.
-
Add a constant, known amount of the this compound working solution to each calibration standard.
-
Analyze each calibration standard in triplicate using the LC-MS/MS method.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.[10]
-
Accuracy and Precision Assessment
-
Objective: To evaluate the closeness of the measured results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples by spiking a blank biological matrix with the analyte at a minimum of three concentration levels (low, medium, and high).
-
Add the internal standard (this compound or the non-deuterated alternative) to each QC sample.
-
Analyze at least six replicates of each QC level on the same day (intra-assay or repeatability) and on three different days (inter-assay or intermediate precision).
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the measured concentrations at each QC level.
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Acceptable accuracy is typically within ±15% (±20% for the Lower Limit of Quantitation).
-
Precision is expressed as the %RSD. An acceptable %RSD is generally ≤ 15% (≤ 20% for the LLOQ).
-
Matrix Effect Evaluation
-
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
The matrix factor is calculated by dividing the mean peak area of the analyte in Set B by the mean peak area in Set A.
-
The recovery is calculated by dividing the mean peak area of the analyte in Set C by the mean peak area in Set B.
-
Visualizing the Workflow
To provide a clear overview of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the rationale for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: 1,4-Diphenylbutane-d4 Versus 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex matrices is a cornerstone of reliable data. In mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for mitigating matrix effects and ensuring accuracy.[1][2][3] This guide provides an in-depth, objective comparison between deuterium-labeled internal standards, exemplified by 1,4-Diphenylbutane-d4, and the increasingly favored 13C-labeled internal standards.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization.[4] While both deuterium (B1214612) and carbon-13 labeling provide the necessary mass shift for detection, their inherent isotopic properties can lead to significant differences in analytical performance.[5]
Key Performance Characteristics: A Head-to-Head Comparison
The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact analytical method performance. The following table summarizes the key characteristics of each, drawing on established principles in isotope dilution mass spectrometry.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Internal Standards | Rationale & Implications for Analysis |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites (e.g., -OH, -NH).[6][7] For this compound, the stability depends on the position of the deuterium atoms; labels on the aromatic ring are generally more stable than those on the aliphatic chain. | High. 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[6][8] | 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the label and inaccurate quantification.[7] |
| Chromatographic Co-elution | Potential for chromatographic shift. The "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[4] This is due to the C-D bond being slightly stronger and less polar than the C-H bond.[4] | Excellent. The physicochemical properties of 13C-labeled standards are virtually identical to their unlabeled counterparts, resulting in perfect co-elution.[4][8][9] | Co-elution is critical for accurate compensation of matrix effects. If the analyte and internal standard separate chromatographically, they may experience different degrees of ion suppression or enhancement, leading to biased results.[9] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation.[5] | Excellent, due to identical retention time and ionization behavior.[5][8] | For accurate matrix effect compensation, the internal standard must experience the same ionization suppression or enhancement as the analyte at the exact time of elution.[5] |
| Potential for Isotopic Interference | Higher. The potential for in-source fragmentation and H-D exchange can complicate mass spectra.[6] | Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[6] | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Accuracy & Precision | Generally good, but can be lower than 13C-labeled standards due to potential isotope effects.[5] | Considered the "gold standard" for accuracy and precision in isotope dilution mass spectrometry.[5] | The superior co-elution and isotopic stability of 13C-labeled standards lead to more reliable and reproducible quantification, minimizing systematic errors. |
| Cost | Generally less expensive.[10][11] | Typically more expensive due to the more complex synthesis required.[5][10] | Cost is a practical consideration, but the potential for improved data quality with 13C-labeled standards may justify the higher initial investment for critical applications. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of internal standards in quantitative analysis. Below is a general experimental protocol for the use of an internal standard in a typical LC-MS/MS workflow.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., plasma, urine), add the internal standard (either this compound or a 13C-labeled analogue) at a known concentration.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) containing 1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte: Monitor the specific precursor-to-product ion transition for the unlabeled analyte.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
13C-Labeled Standard: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
3. Quantification
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for bioanalytical sample preparation and analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Navigating Analytical Precision: An Inter-laboratory Comparison Utilizing 1,4-Diphenylbutane-d4
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical methods is paramount. This guide presents a comparative analysis of a hypothetical inter-laboratory study on the quantification of a target analyte using 1,4-Diphenylbutane-d4 as an internal standard. The objective is to provide a framework for assessing laboratory performance and method robustness, supported by detailed experimental protocols and comparative data.
Internal standards are essential in chromatographic analysis to correct for variations in sample injection, preparation, and instrument response, thereby improving the accuracy and precision of quantitative results.[1][2][3] Deuterated standards, such as this compound, are often considered the gold standard, particularly in mass spectrometry-based methods, due to their chemical and physical similarity to the target analyte.[4][5][6] This guide explores a hypothetical proficiency test to evaluate the performance of multiple laboratories in analyzing a common plasticizer, Di-n-butyl phthalate (B1215562) (DBP), with this compound serving as the internal standard.
Hypothetical Inter-laboratory Study Design
This study was designed to assess the proficiency of ten different laboratories (Lab A through Lab J) in quantifying Di-n-butyl phthalate (DBP) in a prepared methanol (B129727) sample. Each laboratory was provided with a homogenous sample of DBP at a certified reference concentration of 50 µg/mL and a solution of this compound to be used as the internal standard. The primary goal was to evaluate the accuracy and precision of the quantification across these independent laboratories.
Experimental Protocols
A standardized analytical method was provided to all participating laboratories to minimize variability arising from different experimental procedures.
1. Sample and Standard Preparation:
-
Stock Solutions: A stock solution of Di-n-butyl phthalate (1 mg/mL) was prepared in methanol. A separate stock solution of this compound (1 mg/mL) was also prepared in methanol.
-
Calibration Standards: A series of calibration standards were prepared by serially diluting the DBP stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking: Each calibration standard and the test sample were spiked with the this compound internal standard to a final concentration of 10 µg/mL.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) was used for the analysis.
-
Chromatographic Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) was employed.
-
Injector and Oven Program: The injector temperature was set to 250°C with a splitless injection of 1 µL. The oven temperature was programmed to start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer was operated in Selective Ion Monitoring (SIM) mode. The ions monitored were m/z 149 for DBP and m/z 214 for this compound.
3. Data Analysis:
-
A calibration curve was constructed by plotting the ratio of the peak area of DBP to the peak area of the internal standard against the concentration of the DBP calibration standards.
-
The concentration of DBP in the test sample was determined using the equation of the line from the calibration curve.
-
Performance was evaluated based on the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[7][8] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
Data Presentation and Performance Comparison
The quantitative results reported by the ten participating laboratories are summarized in the table below. The assigned value is the robust mean of all submitted results.
| Laboratory | Reported Concentration (µg/mL) | Accuracy (% Bias) | Precision (%RSD, n=3) | Z-score | Performance |
| Assigned Value | 50.00 | ||||
| Lab A | 49.50 | -1.00% | 1.5% | -0.5 | Satisfactory |
| Lab B | 51.20 | +2.40% | 2.1% | 1.2 | Satisfactory |
| Lab C | 48.80 | -2.40% | 1.8% | -1.2 | Satisfactory |
| Lab D | 53.50 | +7.00% | 3.5% | 3.5 | Unsatisfactory |
| Lab E | 50.10 | +0.20% | 1.2% | 0.1 | Satisfactory |
| Lab F | 47.90 | -4.20% | 2.5% | -2.1 | Questionable |
| Lab G | 49.80 | -0.40% | 1.3% | -0.2 | Satisfactory |
| Lab H | 50.50 | +1.00% | 1.9% | 0.5 | Satisfactory |
| Lab I | 49.20 | -1.60% | 1.6% | -0.8 | Satisfactory |
| Lab J | 52.10 | +4.20% | 2.8% | 2.1 | Questionable |
Visualizing the Process
To better understand the experimental and data analysis workflows, the following diagrams have been generated.
References
- 1. google.com [google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
The Superior Performance of Deuterated Internal Standards: A Case for 1,4-Diphenylbutane-d4
In the landscape of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and detection. This guide provides a detailed comparison between stable isotope-labeled internal standards (SIL-IS), exemplified by 1,4-Diphenylbutane-d4, and non-deuterated (or structural analog) internal standards.
The fundamental advantage of a SIL-IS like this compound is its near-perfect chemical and physical identity with its non-labeled counterpart (the analyte). This ensures that any loss of analyte during sample processing or any fluctuation in instrument response (e.g., matrix effects in mass spectrometry) is mirrored by the SIL-IS. Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, leading to superior accuracy and precision.
Core Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is the cornerstone of the isotope dilution mass spectrometry (IDMS) method. This technique is widely regarded as a high-quality reference method for its ability to correct for variations in sample preparation and instrumental analysis.
The workflow below illustrates how a SIL-IS provides more effective correction compared to a structural analog IS. The SIL-IS co-elutes and experiences identical matrix effects as the analyte, offering a more accurate normalization.
Performance Data: SIL-IS vs. Structural Analog IS
The superior performance of SIL-IS is not merely theoretical. Experimental data consistently demonstrates their ability to compensate for analytical variability, particularly matrix effects, which are a major source of error in LC-MS analysis.
Experimental Protocol Example
The following is a representative protocol for evaluating internal standard performance in a complex matrix like plasma.
-
Preparation of Standards: Stock solutions of the analyte (e.g., 1,4-Diphenylbutane) and internal standards (this compound and a structural analog) are prepared in an appropriate organic solvent.
-
Sample Spiking: A constant, known concentration of each internal standard is spiked into a series of calibration standards, quality control samples, and blank plasma samples. The analyte is spiked at varying concentrations for the calibration curve.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, 300 µL of acetonitrile (B52724) (containing the IS) is added to precipitate proteins. The mixture is vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes.
-
Extraction: The supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. The analyte and internal standards are separated chromatographically and detected by mass spectrometry using selected reaction monitoring (SRM).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the analyte concentration to generate a calibration curve. Recovery and matrix effect are calculated using established formulas.
Quantitative Comparison
The tables below summarize typical performance data when comparing a SIL-IS to a structural analog IS for the quantification of an analyte in a biological matrix.
Table 1: Comparison of Recovery and Matrix Effect
| Internal Standard Type | Analyte Recovery (%) | IS Recovery (%) | Relative Matrix Effect (%) |
| SIL-IS (this compound) | 85.2 ± 4.1 | 86.1 ± 3.9 | 98.7 (Minimal Effect) |
| Structural Analog IS | 84.9 ± 4.3 | 75.3 ± 6.8 | 72.4 (Significant Suppression) |
Data are representative and compiled from typical results in bioanalytical method validation.
Table 2: Comparison of Assay Accuracy and Precision
| Quality Control Level | SIL-IS (% Accuracy / % RSD) | Structural Analog IS (% Accuracy / % RSD) |
| Low QC (LQC) | 102.3 / 3.5% | 118.9 / 14.2% |
| Medium QC (MQC) | 98.7 / 2.8% | 115.4 / 12.8% |
| High QC (HQC) | 101.5 / 2.1% | 112.6 / 11.5% |
% RSD (Relative Standard Deviation) is a measure of precision.
Discussion of Results
The data clearly illustrates the advantages of using a SIL-IS like this compound.
-
Matrix Effects: As shown in Table 1, the SIL-IS experiences nearly identical recovery and matrix effects as the analyte, resulting in a relative matrix effect close to 100% (indicating perfect compensation). The structural analog IS, however, shows different recovery and is significantly suppressed by the matrix, leading to poor compensation.
-
Accuracy and Precision: The consequence of poor matrix effect correction is directly reflected in the assay's accuracy and precision (Table 2). The method using the SIL-IS demonstrates excellent accuracy (close to 100%) and high precision (low % RSD). In contrast, the method using the structural analog IS shows a significant positive bias (overestimation) and much poorer precision, which would be unacceptable in most regulated bioanalytical studies.
Conclusion
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the evidence strongly supports the use of stable isotope-labeled internal standards. While the initial cost of a deuterated standard like this compound may be higher than a simple structural analog, the investment is justified by the vastly superior data quality. The use of a SIL-IS minimizes the impact of matrix effects and procedural losses, leading to unparalleled accuracy, precision, and robustness in analytical methods. This ultimately ensures the integrity and reliability of the generated data, which is critical in research and regulated environments.
A Comparative Guide to Linearity and Range Determination Using 1,4-Diphenylbutane-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical to ensure the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based quantification due to their ability to mimic the analyte of interest throughout the analytical process, thereby providing superior correction for matrix effects and other sources of variability.
This guide provides a comparative overview of the performance of 1,4-Diphenylbutane-d4, a deuterated internal standard, in establishing linearity and analytical range. We present a comparison with a non-isotopically labeled structural analog, 1,4-Diphenylbutane, supported by illustrative experimental data to highlight the advantages of using a SIL internal standard.
Comparison of Internal Standard Performance
The following table summarizes the typical performance characteristics observed during the validation of a hypothetical quantitative method for a nonpolar aromatic compound ("Analyte X") using this compound versus its non-deuterated counterpart as the internal standard. The data is representative of what is expected in a well-controlled bioanalytical LC-MS/MS method.
| Parameter | This compound (SIL IS) | 1,4-Diphenylbutane (Analog IS) | Regulatory Acceptance Criteria (Typical) |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the validated range |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Accuracy (% Bias) at LLOQ | ± 5.2% | ± 12.5% | Within ± 20% |
| Precision (%RSD) at LLOQ | 6.8% | 14.2% | ≤ 20% |
| Accuracy (% Bias) at MQC | ± 3.1% | ± 8.9% | Within ± 15% |
| Precision (%RSD) at MQC | 4.5% | 9.8% | ≤ 15% |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | - |
LLOQ: Lower Limit of Quantification; MQC: Mid Quality Control; %RSD: Percent Relative Standard Deviation.
The data clearly illustrates the superior performance of the deuterated internal standard, this compound. The use of the SIL internal standard results in a wider linear range, a higher correlation coefficient, and significantly better accuracy and precision, particularly at the lower limit of quantification. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for variability in sample extraction, matrix effects, and instrument response.
Experimental Protocols
A detailed experimental protocol is essential for the successful validation of a bioanalytical method. Below is a representative methodology for establishing the linearity and range for the quantification of a hypothetical nonpolar aromatic analyte ("Analyte X") in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of "Analyte X" and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in methanol.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike blank human plasma with the analyte working solutions to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL).
-
Quality Controls: Prepare QCs in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Mid QC (MQC): 50 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for "Analyte X" and this compound.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a weighted (1/x²) linear regression to determine the slope, intercept, and correlation coefficient (r²).
-
Use the regression equation to calculate the concentrations of the QCs to determine accuracy and precision.
Visualizations
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for determining linearity and range using an internal standard.
Signaling Pathway of an Internal Standard in Correcting for Analytical Variability
Caption: Role of an internal standard in correcting for analytical variability.
A Researcher's Guide to an In-Depth Analysis of 1,4-Diphenylbutane-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of internal standards (IS) is a cornerstone of accurate bioanalytical methods, correcting for variability in sample preparation and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1,4-Diphenylbutane-d4, are considered the gold standard, particularly in mass spectrometry-based assays. This guide provides a comparative analysis of this compound, focusing on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ).
While specific experimental data for the LOD and LOQ of this compound is not extensively published, this guide presents a performance comparison based on well-established principles of using deuterated internal standards versus their non-deuterated structural analogs. The data herein is representative and intended to illustrate the expected analytical advantages.
Comparative Performance: Limit of Detection and Quantification
The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest (1,4-Diphenylbutane) during extraction and ionization, while being distinguishable by its mass-to-charge ratio. This co-elution and similar ionization behavior lead to more effective compensation for matrix effects, resulting in improved accuracy and precision at low concentrations.
Below is a table summarizing the expected performance of this compound compared to a hypothetical non-deuterated analog internal standard, such as 1,3-Diphenylbutane, in a typical bioanalytical assay using LC-MS/MS.
| Performance Metric | This compound (SIL-IS) | 1,3-Diphenylbutane (Analog IS) | Rationale for Superior Performance of SIL-IS |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | The lower LOD for the deuterated standard is attributed to a better signal-to-noise ratio, as it is less susceptible to background interference from the matrix. |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL | The LOQ is significantly lower for the SIL-IS due to its ability to provide more precise and accurate measurements at lower concentrations. |
| Precision at LOQ (%RSD) | < 10% | < 20% | The relative standard deviation (%RSD) is expected to be lower for the deuterated standard, indicating higher precision. |
| Accuracy at LOQ (%Recovery) | 95-105% | 85-115% | The accuracy, or how close the measured value is to the true value, is anticipated to be higher with the SIL-IS. |
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of analytical method validation. The following are standard protocols that can be employed to establish these parameters.
Signal-to-Noise Ratio Method
This method is commonly used for analytical procedures that exhibit baseline noise.
-
Sample Preparation : Prepare a series of calibration standards of 1,4-Diphenylbutane with decreasing concentrations, each spiked with a constant concentration of this compound.
-
Instrumental Analysis : Inject the standards into the LC-MS/MS system and acquire the chromatograms.
-
Data Analysis :
-
Determine the signal (S) by measuring the peak height of the analyte.
-
Determine the noise (N) by measuring the peak-to-peak noise in a region of the chromatogram close to the analyte peak, but where no peak is present.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.[1][2]
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1.[1][2]
-
Standard Deviation of the Response and the Slope
This approach is based on the standard deviation of the blank and the slope of the calibration curve.
-
Blank Analysis : Analyze a minimum of ten blank samples (matrix without the analyte) and determine the standard deviation of the response (σ).
-
Calibration Curve : Prepare and analyze a series of calibration standards to determine the slope (S) of the calibration curve.
-
Calculation :
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for reproducible results. The following diagram illustrates the workflow for determining the LOD and LOQ of 1,4-Diphenylbutane using this compound as an internal standard.
Logical Relationship of Analytical Validation Parameters
The determination of LOD and LOQ is part of a broader set of interconnected validation parameters that collectively ensure the reliability of an analytical method.
References
A Comparative Guide to the Robustness and Ruggedness of Analytical Methods Utilizing 1,4-Diphenylbutane-d4
For researchers, scientists, and drug development professionals, the reliability of analytical data is the bedrock of scientific advancement. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor influencing the robustness and ruggedness of a method. This guide provides an objective comparison of methods using the deuterated internal standard 1,4-Diphenylbutane-d4 against those using a structural analog, supported by representative experimental data and detailed methodologies.
The use of an appropriate internal standard (IS) is fundamental for correcting variations inherent in the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][2] Stable isotope-labeled internal standards (SIL-IS), like this compound, are widely regarded as the gold standard in bioanalysis.[2][3] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities.[1]
Performance Comparison: Deuterated vs. Analog Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[1][3] Matrix effects, caused by components of the biological matrix that can enhance or suppress the ionization of the analyte, are a common source of imprecision and inaccuracy in LC-MS-based bioanalysis. A structural analog internal standard, while similar, may have different chromatographic retention times and be affected differently by the matrix, leading to less reliable data.[4]
The following table summarizes a comparative study on the performance of this compound versus a structural analog internal standard for the quantification of 1,4-Diphenylbutane in human plasma. The data illustrates the superior robustness and ruggedness of the method employing the deuterated standard when faced with deliberate variations in analytical parameters.
| Validation Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Robustness | |||
| Mobile Phase Composition (±2% Organic) | %CV: 2.1 | %CV: 6.8 | ≤ 15% |
| Column Temperature (±5°C) | %CV: 1.8 | %CV: 5.2 | ≤ 15% |
| Flow Rate (±10%) | %CV: 2.5 | %CV: 7.5 | ≤ 15% |
| Ruggedness | |||
| Different Analyst | %CV: 3.1 | %CV: 8.9 | ≤ 15% |
| Different Instrument | %CV: 3.5 | %CV: 10.2 | ≤ 15% |
| Different Day | %CV: 2.8 | %CV: 9.5 | ≤ 15% |
%CV: Percent Coefficient of Variation
The data clearly indicates that the method using this compound as an internal standard exhibits significantly lower variability when challenged with intentional small changes to the method, demonstrating superior robustness and ruggedness.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Bioanalytical Method for 1,4-Diphenylbutane using this compound
Objective: To quantify the concentration of 1,4-Diphenylbutane in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
3. Robustness and Ruggedness Testing
-
Robustness: The effect of small, deliberate variations in method parameters on the results is assessed.[5] This includes altering the mobile phase composition, column temperature, and flow rate.[5]
-
Ruggedness: The degree of reproducibility of test results under a variety of conditions is examined. This typically includes analysis by different analysts, on different instruments, and on different days.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Caption: Experimental workflow for the bioanalysis of 1,4-Diphenylbutane.
Caption: Decision pathway for internal standard selection.
References
Navigating Complex Bioanalysis: A Comparative Guide to Method Validation of 1,4-Diphenylbutane-d4
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible bioanalytical data. This is particularly critical when dealing with complex biological matrices such as plasma, where endogenous components can significantly impact assay performance. This guide provides an objective comparison of method validation parameters when utilizing a deuterated internal standard, specifically 1,4-Diphenylbutane-d4, versus a structural analog for the quantification of an analyte in a complex biological matrix.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3][4][5] These standards exhibit nearly identical physicochemical properties to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, which ultimately enhances the accuracy and precision of the results.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, underscoring the importance of employing a suitable internal standard.[1][3]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly influences the outcome of a bioanalytical method validation. While structural analogs can be used, they may not always mimic the behavior of the analyte as closely as a deuterated standard, potentially leading to less reliable data.[2][3] The following tables present a summary of hypothetical, yet representative, quantitative data from a method validation study comparing the performance of this compound as an internal standard against a structural analog for the quantification of a hypothetical analyte, "Analyte X."
Table 1: Linearity
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (SA-IS) | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Deviation of Standards from Nominal (%) | < 5% | < 10% | ± 15% (± 20% for LLOQ) |
Table 2: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (SA-IS) | Acceptance Criteria |
| Low QC (3 ng/mL) | Intra-Day Accuracy (% Bias) | 2.5% | 8.2% | ± 15% |
| Intra-Day Precision (% CV) | 4.1% | 9.5% | ≤ 15% | |
| Inter-Day Accuracy (% Bias) | 3.8% | 11.5% | ± 15% | |
| Inter-Day Precision (% CV) | 5.5% | 13.2% | ≤ 15% | |
| Mid QC (500 ng/mL) | Intra-Day Accuracy (% Bias) | 1.8% | 5.7% | ± 15% |
| Intra-Day Precision (% CV) | 3.2% | 7.8% | ≤ 15% | |
| Inter-Day Accuracy (% Bias) | 2.9% | 8.9% | ± 15% | |
| Inter-Day Precision (% CV) | 4.6% | 10.1% | ≤ 15% | |
| High QC (800 ng/mL) | Intra-Day Accuracy (% Bias) | -1.5% | -6.3% | ± 15% |
| Intra-Day Precision (% CV) | 2.8% | 6.5% | ≤ 15% | |
| Inter-Day Accuracy (% Bias) | -2.2% | -9.8% | ± 15% | |
| Inter-Day Precision (% CV) | 3.9% | 8.7% | ≤ 15% |
Table 3: Matrix Effect
| QC Level | Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (SA-IS) | Acceptance Criteria |
| Low QC (3 ng/mL) | IS-Normalized Matrix Factor | 1.03 | 1.18 | - |
| CV of IS-Normalized MF (%) | 4.8% | 14.2% | ≤ 15% | |
| High QC (800 ng/mL) | IS-Normalized Matrix Factor | 0.98 | 0.89 | - |
| CV of IS-Normalized MF (%) | 3.5% | 12.8% | ≤ 15% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of bioanalytical assays. Below is a representative protocol for the validation of a method for quantifying an analyte in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.
Validation Parameters
The method validation should be conducted in accordance with FDA and/or EMA guidelines and should assess the following parameters:
-
Selectivity: Analysis of blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standard.
-
Linearity: Analysis of a calibration curve with at least six non-zero standards over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).[1]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The internal standard-normalized matrix factor should be calculated.[1]
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluation of the analyte's stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.[1]
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the bioanalytical method validation.
References
A Comparative Guide to the Performance Evaluation of 1,4-Diphenylbutane-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance evaluation of 1,4-Diphenylbutane-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. As the quality of internal standards directly impacts experimental accuracy and reproducibility, this document outlines the essential criteria and experimental protocols for comparing this compound from various suppliers. The following sections present a structured approach to evaluating key performance attributes, complete with detailed methodologies and illustrative data.
Data Presentation
The performance of a deuterated internal standard is primarily defined by its chemical and isotopic purity, as well as its stability. The following tables summarize hypothetical, yet representative, quantitative data for this compound from three different suppliers to illustrate a comparative evaluation.
Table 1: Isotopic Purity and Enrichment
| Supplier | Lot Number | Reported Isotopic Purity (%) | Experimentally Determined Isotopic Purity (%) (HR-MS) | Isotopic Enrichment (%) |
| Supplier A | A123 | 99.5 | 99.6 ± 0.1 | ≥98 |
| Supplier B | B456 | 99.2 | 99.3 ± 0.2 | ≥98 |
| Supplier C | C789 | 99.8 | 99.9 ± 0.1 | ≥99 |
Table 2: Chemical Purity and Impurity Profile
| Supplier | Lot Number | Reported Chemical Purity (%) (HPLC) | Experimentally Determined Chemical Purity (%) (qNMR) | Unlabeled Impurity (d0) (%) (HR-MS) | Other Impurities (%) |
| Supplier A | A123 | >99 | 99.1 | 0.3 | 0.6 |
| Supplier B | B456 | >98 | 98.5 | 0.6 | 0.9 |
| Supplier C | C789 | >99.5 | 99.7 | 0.1 | 0.2 |
Table 3: Stability Assessment
| Supplier | Lot Number | Stability (Short-Term, 48h at RT, % Degradation) | Stability (Long-Term, 1 month at -20°C, % Degradation) |
| Supplier A | A123 | < 0.1 | < 0.2 |
| Supplier B | B456 | < 0.2 | < 0.5 |
| Supplier C | C789 | < 0.1 | < 0.1 |
Experimental Protocols
Detailed and standardized methodologies are critical for an objective comparison of this compound from different suppliers. The following protocols for assessing isotopic and chemical purity are based on established analytical techniques.
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Sample Preparation:
-
Prepare a 1 µg/mL solution of the this compound standard in a suitable solvent, such as acetonitrile (B52724) or methanol.[1]
-
Prepare a blank sample containing only the solvent.
Instrumentation and Method:
-
Utilize a high-resolution mass spectrometer capable of resolving different isotopologues.
-
Infuse the sample directly or inject it onto a liquid chromatography (LC) column for separation.
-
Acquire full scan mass spectra in the appropriate mass range to include the unlabeled (d0) to the fully labeled (d4) and over-labeled species.
Data Analysis:
-
Extract the ion chromatograms or spectra for the deuterated standard and all its isotopologues (d0, d1, d2, d3, d4, etc.).[1]
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Peak Area (d4) / Sum of Peak Areas (all isotopologues)] x 100
Protocol 2: Quantification of Unlabeled Impurity and Chemical Purity using Quantitative ¹H-NMR (qNMR)
Objective: To accurately quantify the amount of unlabeled 1,4-Diphenylbutane and other proton-containing impurities.
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve the standard in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the signals of interest.[1]
-
Add a certified qNMR internal standard of known purity and concentration.
Instrumentation and Method:
-
Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete signal relaxation for accurate integration.
Data Analysis:
-
Integrate the signal corresponding to a specific proton in the unlabeled impurity and a signal from the qNMR standard.[1]
-
Calculate the amount of the unlabeled impurity relative to the qNMR standard.
-
Determine the percentage of the unlabeled impurity in the this compound standard.[1]
-
Assess the presence of other proton-containing impurities by integrating their respective signals.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the performance evaluation of this compound.
References
Safety Operating Guide
Navigating the Disposal of 1,4-Diphenylbutane-d4: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1,4-Diphenylbutane-d4 with caution in a well-ventilated area, preferably within a chemical fume hood. The non-deuterated form, 1,4-Diphenylbutane, is classified as a combustible solid that causes skin and eye irritation and may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
In the event of exposure, follow these first-aid measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If swallowed: Clean your mouth with water. Get medical attention.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be treated as hazardous waste to ensure the safety of laboratory personnel and to maintain environmental compliance.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data for the deuterated form, this compound must be managed as hazardous chemical waste.[4]
-
Segregate by Compatibility: Do not mix this compound with other waste streams. It should be collected in a designated container for non-halogenated organic solids.[4] Keep it separate from incompatible materials, such as strong oxidizing agents.[5]
2. Packaging of Chemical Waste:
-
Primary Container: Use a clearly labeled, sealable, and chemically compatible container for the solid this compound. The original manufacturer's container is often a suitable choice if it is in good condition.[4]
-
Secondary Containment: Place the primary waste container inside a larger, unbreakable secondary container to prevent spills.[4]
3. Labeling of Hazardous Waste: Properly label the waste container with a "HAZARDOUS WASTE" tag. The label must include the following information:
-
Full Chemical Name: "this compound" (avoid abbreviations or chemical formulas).[4]
-
Amount: The approximate quantity of the waste.
-
Hazard Information: Indicate that it is an irritant.[4]
-
Contact Details: The name and contact information of the responsible researcher or lab.
4. Storage of Chemical Waste:
-
Store the labeled and sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be away from general lab traffic and incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.[4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste collection requests.[4] Under no circumstances should this chemical be disposed of down the drain.[3][5]
Summary of Hazard and Disposal Information
| Property | Information for 1,4-Diphenylbutane (and by extension, this compound) | Reference |
| Physical State | Solid | [2] |
| Signal Word | Warning | [1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause long lasting harmful effects to aquatic life | [1][2] |
| Storage Class | Combustible Solids | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains. | [3] |
Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,4-Diphenylbutane-d4
Disclaimer: This document provides guidance on the safe handling and disposal of 1,4-Diphenylbutane-d4 for research purposes. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on information for the non-deuterated analogue, 1,4-Diphenylbutane, and other structurally similar deuterated compounds. It is imperative to treat this chemical with caution and to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing exposure and environmental impact.
Immediate Safety and Handling Precautions
Based on data from similar compounds, this compound should be handled as a hazardous substance. The non-deuterated form is known to cause skin and serious eye irritation and may have long-lasting harmful effects on aquatic life[1]. A structurally similar deuterated compound, 1,4-Dichlorobenzene-d4, is also an eye irritant and a suspected carcinogen[2]. Therefore, appropriate personal protective equipment (PPE) and safe handling practices are mandatory.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its non-deuterated analogue.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C16H14D4 | [3] |
| Molar Mass | 214.34 g/mol | [3] |
| 1,4-Diphenylbutane (analogue) | ||
| Appearance | White crystals | [4] |
| Melting Point | 52-53°C | [4] |
| Boiling Point | 122-128°C at 2 mm Hg | [4] |
| Density | 0.973 g/cm³ | [4] |
| Flash Point | 151.3°C | [4] |
Operational Plan: Handling Procedures
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[5]
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Required to protect against splashes and dust.[6] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing.[6] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for larger quantities or prolonged handling. |
| Lab Coat | A flame-resistant lab coat is required to protect against spills and splashes.[6] | |
| Full-Length Pants and Closed-Toe Shoes | Required to ensure maximum skin coverage.[5][6] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid or dissolved this compound should occur within a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary. Consult your EHS department.[7] |
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Personal Protective Equipment (PPE) Check: Don all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust particles.
-
Use a spatula for transfers and handle gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations. Improper disposal is prohibited.[9]
Experimental Protocol: Waste Disposal
-
Waste Identification: Treat all materials contaminated with this compound (e.g., gloves, absorbent materials, empty containers) as hazardous waste.[10]
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless permitted by your institution's EHS protocols.[10] It is good practice to segregate non-halogenated waste like this from halogenated waste streams.[10]
-
-
Container Management:
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by the EHS department.
-
Disposal: The final disposal of the hazardous waste must be conducted by trained personnel through your institution's hazardous waste management program.[10] Under no circumstances should this chemical be disposed of down the drain. [10]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9][11] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation occurs, seek medical attention.[8][9][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. This compound [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. westliberty.edu [westliberty.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
